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Core Science & Biosynthesis

Foundational

Structural and Conformational Dynamics: A Comparative Analysis of 1-Bromo-4-ethylhexane and 1-Bromo-4-ethylcyclohexane

Executive Summary In organic chemistry and drug development, the spatial arrangement of atoms dictates both the physicochemical properties and the reactivity profile of a molecule. This technical whitepaper provides an i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organic chemistry and drug development, the spatial arrangement of atoms dictates both the physicochemical properties and the reactivity profile of a molecule. This technical whitepaper provides an in-depth comparative analysis of two structurally related but topologically distinct alkyl bromides: 1-bromo-4-ethylhexane and 1-bromo-4-ethylcyclohexane . By contrasting the highly flexible acyclic framework with the constrained alicyclic ring, we elucidate the causality behind their conformational preferences and subsequent kinetic behaviors in substitution and elimination pathways.

Introduction to Structural Topologies

While both compounds share the presence of an ethyl group and a bromide leaving group, their core scaffolds fundamentally alter their three-dimensional space:

  • 1-Bromo-4-ethylhexane (C8H17Br): An acyclic, branched alkane derivative[1]. The absence of ring constraints allows for near-infinite rotational freedom around its carbon-carbon

    
    -bonds.
    
  • 1-Bromo-4-ethylcyclohexane (C8H15Br): An alicyclic, 1,4-disubstituted cyclohexane[2]. The ring structure restricts the molecule to discrete chair conformations, introducing cis-trans diastereomerism and rigid geometric requirements for reactivity[3].

Stereochemical and Conformational Profiling

The Acyclic Framework: 1-Bromo-4-ethylhexane

As an acyclic system, 1-bromo-4-ethylhexane is characterized by high conformational entropy. The molecule features a chiral center at C4, meaning it exists as a racemic mixture of (R) and (S) enantiomers unless synthesized via asymmetric catalysis. Causality of Conformation: The flexibility of the aliphatic chain means the molecule minimizes steric strain by adopting staggered anti-conformations along the backbone. The primary carbon-bromine bond (C1) is relatively unhindered, as the branching at C4 is too distant to induce significant steric crowding at the electrophilic center.

The Alicyclic Framework: 1-Bromo-4-ethylcyclohexane

The introduction of the cyclohexane ring forces the molecule into chair conformations to minimize Baeyer (angle) strain and torsional strain. The spatial relationship between the bromo and ethyl groups results in cis and trans isomers[3].

To predict the dominant conformation, we evaluate the A-values —the thermodynamic free energy difference (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) representing a substituent's preference for the equatorial over the axial position due to 1,3-diaxial steric clashes.
  • Ethyl Group A-value: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     1.75 – 1.80 kcal/mol[4]. The bulky ethyl group suffers severe steric repulsion from axial hydrogens at C3 and C5 when placed in an axial position.
    
  • Bromo Group A-value: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     0.40 – 0.50 kcal/mol[4]. Despite its large atomic radius, bromine is highly polarizable and has a long C-Br bond length, which pushes the electron cloud away from the ring, significantly reducing its steric impact compared to alkyl groups.
    

Conformational Anchoring: Because the A-value of the ethyl group is substantially larger than that of the bromo group, the ethyl group acts as a conformational "anchor." The thermodynamic equilibrium overwhelmingly favors the chair conformation where the ethyl group occupies the equatorial position[5].

  • cis-1-Bromo-4-ethylcyclohexane: To maintain the cis relationship (both groups on the same face of the ring), the dominant chair places the ethyl group equatorial and forces the bromo group into the axial position[3][5].

  • trans-1-Bromo-4-ethylcyclohexane: The dominant chair allows both the ethyl and bromo groups to occupy equatorial positions simultaneously, making this the most thermodynamically stable configuration[3][6].

Implications for Reactivity: SN2 vs. E2 Pathways

The topological differences between these two frameworks dictate their kinetic behavior in bimolecular reactions.

Bimolecular Nucleophilic Substitution (SN2)
  • Acyclic: 1-Bromo-4-ethylhexane is a primary alkyl halide. The trajectory for a nucleophile to attack the

    
     antibonding orbital of the C-Br bond is sterically accessible. Consequently, SN2 reactions proceed rapidly.
    
  • Cyclic: 1-Bromo-4-ethylcyclohexane is a secondary alkyl halide. The axial hydrogens on the cyclohexane ring act as a steric blockade, severely hindering the backside attack required for SN2. Thus, SN2 kinetics are notoriously slow in this system.

Bimolecular Elimination (E2) Causality

E2 elimination requires an strict anti-periplanar geometry. The breaking C-H


 bond and the C-Br 

antibonding orbital must be coplanar to allow the electron pair to seamlessly delocalize and form the new

-bond. In a cyclohexane ring, this geometry is only achieved when both the leaving group (Br) and the abstracted

-hydrogen are axial
.

E2_Pathway A 1-Bromo-4-ethylcyclohexane B cis-Isomer A->B C trans-Isomer A->C D Dominant Chair: Et (eq), Br (ax) B->D E Dominant Chair: Et (eq), Br (eq) C->E F Anti-periplanar H? Yes (Br is axial) D->F G Anti-periplanar H? No (Br is equatorial) E->G H Fast E2 Elimination F->H I Ring Flip Required (High Energy Barrier) G->I J Slow E2 Elimination I->J

Caption: Logical flow of E2 elimination kinetics dictated by stereochemistry and chair conformations.

  • In the cis-isomer: The dominant chair naturally places the bromo group in the axial position[5]. Adjacent axial hydrogens are readily available, leading to rapid E2 elimination.

  • In the trans-isomer: The dominant chair places the bromo group in the equatorial position[6]. To undergo E2, the ring must flip to the highly unstable diaxial conformation (where both ethyl and bromo are axial). The thermodynamic penalty to reach this reactive conformer drastically reduces the overall reaction rate.

Experimental Workflows for Structural Elucidation

To empirically validate these conformational models, researchers employ self-validating analytical techniques.

Self-Validating NMR Spectroscopy Protocol

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing these isomers. The protocol incorporates a self-validating feedback loop using 2D NOESY to confirm spatial proximity.

NMR_Workflow S1 Sample Prep (15-20mg in CDCl3) S2 1H & 13C NMR Acquisition S1->S2 Filtered S3 J-Coupling Analysis S2->S3 FT & Phase S4 2D NOESY (Spatial Proximity) S3->S4 Cross-Validation S5 Conformational Assignment S4->S5 A-value Match

Caption: Self-validating NMR workflow for structural and conformational elucidation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v TMS as an internal standard[7]. Filter through glass wool into a 5 mm NMR tube to ensure high magnetic field homogeneity.
    
  • 1D

    
    H and 
    
    
    
    C Acquisition:
    Acquire standard 1D spectra at 298 K. For the cyclic compound, the chemical shift and splitting pattern of the proton geminal to the bromine (H1) are diagnostic. An axial proton (equatorial Br) typically exhibits large trans-diaxial coupling constants (
    
    
    Hz). An equatorial proton (axial Br) exhibits smaller equatorial-equatorial and equatorial-axial coupling constants (
    
    
    Hz).
  • 2D NOESY/ROESY Validation: To self-validate the assignment, acquire a 2D NOESY spectrum. In cis-1-bromo-4-ethylcyclohexane (axial Br, equatorial H1), H1 will show strong Nuclear Overhauser Effect (NOE) cross-peaks with adjacent equatorial protons, confirming its spatial orientation.

  • Data Synthesis: Correlate the observed

    
    -couplings and NOE contacts with the predicted A-values to definitively assign the cis or trans stereochemistry.
    
Computational Modeling Protocol (DFT)
  • Initial Geometry Generation: Build the acyclic and cyclic structures using a molecular builder. For the cyclic system, generate both chair conformers for the cis and trans isomers.

  • Optimization: Perform Density Functional Theory (DFT) geometry optimization using the

    
    B97X-D functional and a 6-311+G(2df,2p) basis set to accurately capture dispersion forces and 1,3-diaxial interactions[8].
    
  • Frequency Analysis: Run a vibrational frequency calculation at the same level of theory to confirm that the optimized structures are true minima (zero imaginary frequencies) and to extract Gibbs free energies.

  • 
     Calculation:  Calculate the energy difference between the conformers to derive the theoretical A-values and predict the equilibrium population distribution at standard temperature.
    

Quantitative Data Summary

Property1-Bromo-4-ethylhexane1-Bromo-4-ethylcyclohexane
Molecular Formula C8H17Br[1]C8H15Br[2]
Framework Acyclic, branchedAlicyclic, 1,4-disubstituted
Stereoisomerism Enantiomers (C4 chiral center)Diastereomers (cis / trans)
Principal Steric Strain Gauche interactions1,3-Diaxial interactions
Ethyl A-Value N/Angcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

1.75 - 1.80 kcal/mol[4]
Bromo A-Value N/Angcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

0.40 - 0.50 kcal/mol[4]
SN2 Reactivity Fast (Primary Bromide)Very Slow (Secondary, Steric Blockade)
E2 Reactivity Moderate to FastFast (cis isomer) / Very Slow (trans isomer)

References

  • 1-Bromo-4-ethylcyclohexane | C8H15Br | CID 22913766 - PubChem. National Institutes of Health (NIH).
  • 1-Bromo-4-ethylhexane | C8H17Br | CID 15752616 - PubChem. National Institutes of Health (NIH).
  • 4.8: Conformations of Disubstituted Cyclohexanes - Chemistry LibreTexts. LibreTexts.
  • Draw the more stable chair conformation of the following molecules... - Filo. AskFilo.
  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - RSC Publishing. Royal Society of Chemistry.
  • Cyclohexane Conformations Explained | PDF - Scribd. Scribd.
  • Conformational Properties of 1-Halogenated-1-Silacyclohexanes... - PMC. National Institutes of Health (NIH).
  • Solved 6. (12 Points) Draw trans-1-bromo-3-ethylcyclohexane | Chegg.com. Chegg.
  • Application Notes and Protocols for NMR Characterization of 4-Ethylhexan-1-ol and its Derivatives - Benchchem. Benchchem.

Sources

Exploratory

An In-depth Technical Guide to the Identification of 4-Ethylhexyl Bromide and its Positional Isomers

This guide provides a comprehensive framework for the unambiguous identification of 4-ethylhexyl bromide and its key positional isomers: 2-ethylhexyl bromide and 3-ethylhexyl bromide. In the realms of pharmaceutical rese...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the unambiguous identification of 4-ethylhexyl bromide and its key positional isomers: 2-ethylhexyl bromide and 3-ethylhexyl bromide. In the realms of pharmaceutical research, drug development, and fine chemical synthesis, the precise structural elucidation of alkyl halide intermediates is paramount. Even subtle variations in isomer composition can significantly impact reaction kinetics, product purity, and the pharmacological profile of a final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies for robust isomer identification.

The Challenge of Isomerism in Ethylhexyl Bromides

The molecular formula C8H17Br encompasses a wide array of structural isomers. Within the ethylhexyl bromide family, the position of the ethyl group on the hexane chain fundamentally alters the molecule's chemical and physical properties. The three primary isomers of concern are:

  • 2-Ethylhexyl bromide (1-bromo-2-ethylhexane): The most commercially available and commonly utilized isomer.

  • 3-Ethylhexyl bromide (1-bromo-3-ethylhexane): A less common but potential impurity or alternative building block.

  • 4-Ethylhexyl bromide (1-bromo-4-ethylhexane): The target of this guide, often requiring careful differentiation from its other positional isomers.

The subtle structural differences between these isomers necessitate a multi-faceted analytical approach for their definitive identification. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) to achieve this.

Isomer Synthesis: Understanding the Origins

The presence of these isomers in a sample often stems from the starting alcohol used in the synthesis. The most common synthetic route to alkyl bromides is the nucleophilic substitution of the corresponding alcohol.

General Synthesis of Ethylhexyl Bromides

A prevalent method for synthesizing these isomers involves the reaction of the corresponding ethylhexanol with a brominating agent such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄).

A general reaction scheme using PBr₃ is as follows:

3 R-OH + PBr₃ → 3 R-Br + H₃PO₃

Where R represents the 2-ethylhexyl, 3-ethylhexyl, or 4-ethylhexyl carbon skeleton. The choice of the starting alcohol (2-ethylhexanol, 3-ethylhexanol, or 4-ethylhexanol) dictates the primary isomer formed.

G cluster_reactants Reactants cluster_products Products Alcohol 2-, 3-, or 4-Ethylhexanol AlkylBromide Corresponding Ethylhexyl Bromide Isomer Alcohol->AlkylBromide Nucleophilic Substitution BrominatingAgent PBr₃ or HBr/H₂SO₄ BrominatingAgent->AlkylBromide Byproduct H₃PO₃ or H₂O/HSO₄⁻

Analytical Workflows for Isomer Identification

A multi-technique approach is essential for the conclusive identification of ethylhexyl bromide isomers. The following workflow is recommended:

G Sample Sample containing Ethylhexyl Bromide Isomers GCMS Gas Chromatography-Mass Spectrometry (GC-MS) - Separation of Isomers - Preliminary Identification Sample->GCMS NMR Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C NMR - Definitive Structural Elucidation GCMS->NMR DataAnalysis Comparative Data Analysis - Confirmation of Isomer Structure NMR->DataAnalysis

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful frontline technique for separating and providing preliminary identification of the isomers.

Gas Chromatography (GC): Due to their similar boiling points, a high-resolution capillary column is necessary for the effective separation of the isomers. A non-polar or medium-polarity column (e.g., DB-1 or DB-5) is typically suitable. The elution order will generally correlate with the boiling point, which is influenced by the degree of branching. More highly branched isomers tend to have lower boiling points and thus, shorter retention times. Therefore, the expected elution order would be 2-ethylhexyl bromide, followed by 3-ethylhexyl bromide, and then 4-ethylhexyl bromide, though this should be confirmed with standards.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will produce a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation patterns of the isomers will differ based on the stability of the resulting carbocations.

  • 2-Ethylhexyl bromide: Will likely show a prominent fragment from the loss of the butyl group (M-57).

  • 3-Ethylhexyl bromide: May exhibit fragmentation patterns corresponding to the loss of a propyl group (M-43) and an ethyl group (M-29).

  • 4-Ethylhexyl bromide: Is expected to show fragmentation arising from cleavage at the ethyl branch point.

Table 1: Key GC-MS Parameters for Ethylhexyl Bromide Isomer Analysis

ParameterValueRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA versatile, low-polarity column providing good resolution for alkyl halides.
Injector Temp. 250 °CEnsures complete vaporization of the sample.
Oven Program 50 °C (hold 2 min), ramp to 250 °C at 10 °C/minProvides a good separation window for C8 isomers.
Carrier Gas Helium, constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization technique for generating reproducible fragmentation patterns.
MS Scan Range 40-250 m/zCovers the molecular ion and expected fragment masses.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the structural elucidation of the ethylhexyl bromide isomers. Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectra will show distinct differences in chemical shifts and splitting patterns for the protons near the bromine atom and the ethyl group.

  • The -CH₂Br protons will appear as a doublet in 2-ethylhexyl bromide and as a triplet in 3- and 4-ethylhexyl bromide, with subtle differences in their chemical shifts.

  • The chemical shifts and multiplicities of the methine proton of the ethyl group and the methylene protons of the hexyl chain will be unique for each isomer, allowing for unambiguous identification.

¹³C NMR Spectroscopy: The carbon NMR spectra will provide a clear distinction based on the number of unique carbon signals and their chemical shifts.

  • The chemical shift of the -CH₂Br carbon will be a key indicator.

  • The symmetry of the molecule will influence the number of signals. For instance, 4-ethylhexyl bromide will have a different number of unique carbon signals compared to its isomers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Structural Moieties

IsomerMoietyPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
2-Ethylhexyl bromide -CH(Et)CH₂Br~3.3 (d)~39
-CH(Et)CH₂Br~1.6 (m)~41
3-Ethylhexyl bromide -CH₂CH₂Br~3.4 (t)~33
-CH(Et)-~1.4 (m)~39
4-Ethylhexyl bromide -CH₂CH₂Br~3.4 (t)~33
-CH(Et)-~1.3 (m)~34

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Experimental Protocols

Protocol for GC-MS Analysis
  • Sample Preparation: Dilute the sample to approximately 1 mg/mL in a suitable solvent such as dichloromethane or hexane.

  • Instrument Setup: Configure the GC-MS system according to the parameters outlined in Table 1.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis: Compare the retention times and mass spectra of the unknown peaks with those of authenticated reference standards if available. Analyze the fragmentation patterns to deduce the isomeric structure.

Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse, 16-32 scans, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. A greater number of scans (e.g., 1024) will be required due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the ¹H NMR signals and analyze the splitting patterns to determine proton connectivity. Assign the signals in both the ¹H and ¹³C spectra to the specific protons and carbons of each isomer.

Conclusion

The definitive identification of 4-ethylhexyl bromide and its positional isomers is a critical step in ensuring the quality and consistency of chemical processes and products in the pharmaceutical and chemical industries. A systematic approach combining the separation power of high-resolution gas chromatography with the detailed structural information from mass spectrometry and nuclear magnetic resonance spectroscopy provides a robust and reliable methodology for this purpose. By carefully analyzing the unique fragmentation patterns and NMR spectral fingerprints, researchers can confidently distinguish between these closely related isomers, thereby ensuring the integrity of their work.

References

  • PubChem. (n.d.). 1-Bromo-4-ethylhexane. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Foundational

Branched Primary Alkyl Bromides: C8H17Br

Topic: Branched Primary Alkyl Bromide (C8H17Br) Focus: 1-Bromo-2-ethylhexane and Structural Isomers Content Type: Technical Whitepaper / Process Development Guide[1] Structural Dynamics, Synthesis, and Applications in Me...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Branched Primary Alkyl Bromide (C8H17Br) Focus: 1-Bromo-2-ethylhexane and Structural Isomers Content Type: Technical Whitepaper / Process Development Guide[1]

Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

In the landscape of alkylating agents, 1-bromo-2-ethylhexane (C8H17Br) occupies a critical niche.[1] Unlike linear n-octyl bromide, this molecule features a "branched primary" architecture—a primary bromide group (-CH2Br) obstructed by a β-ethyl substituent.[1] This structural nuance imparts unique kinetic stability and lipophilic properties, making it a strategic tool in drug discovery for lipophilicity engineering .

This guide provides a comprehensive technical analysis of branched primary C8 bromides, focusing on 1-bromo-2-ethylhexane. It details the kinetic consequences of β-branching, optimized synthesis protocols to minimize elimination side-reactions, and its application in modulating the physicochemical properties (LogP, permeability) of pharmaceutical candidates.

Structural Landscape & Isomerism

The molecular formula C8H17Br allows for numerous isomers. However, for high-value chemical applications, the distinction between "isooctyl" and "2-ethylhexyl" is paramount.[1]

  • 1-Bromo-2-ethylhexane (CAS 18908-66-2): A discrete, single-isomer compound derived from 2-ethylhexanol.[1] It is the industry standard for introducing defined branched C8 chains.[1]

  • "Isooctyl Bromide" (CAS Mix): Often derived from the oxo-process (hydroformylation of mixed heptenes), resulting in a mixture of isomers (e.g., dimethylhexanes). Less suitable for precision medicinal chemistry due to batch-to-batch variability.[1]

Visualizing the Steric Environment

The defining feature of 1-bromo-2-ethylhexane is the chiral center at C2 (in the racemate) and the ethyl group branching at the β-position relative to the bromide.[1]

Structure cluster_0 Linear vs. Branched Primary n_octyl n-Octyl Bromide (Linear) Fast Sn2 ethyl_hexyl 1-Bromo-2-ethylhexane (Branched Primary) Slow Sn2 / Competing E2 n_octyl->ethyl_hexyl β-Branching Effect

Figure 1: Structural comparison highlighting the steric congestion at the β-carbon in 1-bromo-2-ethylhexane.[1]

Reactivity Profile: The Beta-Branching Effect

Researchers must adjust standard alkylation protocols when switching from linear to branched primary bromides.[1] The β-ethyl group creates significant steric hindrance that retards Sn2 nucleophilic substitution .[1]

Mechanistic Insight

In an Sn2 transition state, the nucleophile attacks the α-carbon from the backside.[1] In 1-bromo-2-ethylhexane, the ethyl group at the β-position projects into the trajectory of the incoming nucleophile, raising the activation energy (


).[1]
  • Kinetic Penalty: Reaction rates for β-branched primary halides can be 10–100x slower than their linear counterparts [1].[1]

  • The E2 Trap: Because substitution is slowed, the competitive E2 elimination pathway (forming 2-ethyl-1-hexene) becomes viable, especially with strong, hard bases (e.g., NaOEt, KOtBu) or elevated temperatures.

Operational Rule: To favor alkylation (Sn2) over elimination (E2), use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity and softer, less bulky bases (e.g., K2CO3, Cs2CO3) rather than alkoxides.

Strategic Synthesis Protocols

The synthesis of 1-bromo-2-ethylhexane from 2-ethylhexanol is the primary route.[1] Two protocols are presented based on substrate sensitivity.[1]

Protocol A: Phosphorus Tribromide (PBr3) – The Robust Standard

Best for: Large-scale synthesis where acid sensitivity is not a primary concern.[1]

Materials:

  • 2-Ethylhexanol (1.0 eq)[1]

  • PBr3 (0.35 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Setup: Charge a dry 3-neck flask with 2-ethylhexanol and anhydrous DCM under N2 atmosphere. Cool to 0°C.[1][2]

  • Addition: Add PBr3 dropwise over 30 minutes. Causality: Slow addition controls the exotherm and prevents the formation of phosphite esters.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours.

    • Self-Validation: Monitor by TLC (stain with KMnO4; alcohol oxidizes, bromide does not) or GC-MS.[1]

  • Workup: Quench carefully with ice water. Separate organic layer.[1][3][4] Wash with NaHCO3 (sat.) to remove HBr and phosphorous acid byproducts.[1]

  • Purification: Dry over MgSO4 and concentrate. Vacuum distillation (bp ~75°C @ 16 mmHg) yields the pure bromide.[1]

Protocol B: Appel Reaction (CBr4 / PPh3) – The Mild Alternative

Best for: Synthesis of complex analogs or acid-sensitive substrates.[1]

Materials:

  • 2-Ethylhexanol (1.0 eq)[1]

  • Carbon Tetrabromide (CBr4) (1.1 eq)

  • Triphenylphosphine (PPh3) (1.1 eq)

  • DCM (Solvent)

Step-by-Step Methodology:

  • Setup: Dissolve alcohol and CBr4 in DCM at 0°C.

  • Addition: Add PPh3 in portions.

    • Mechanism:[5] PPh3 abstracts bromine from CBr4, forming a bromophosphonium salt which activates the alcohol oxygen, followed by rapid displacement by Br-.[1]

  • Workup: Filter off the precipitated Triphenylphosphine oxide (Ph3P=O) after adding pentane/hexane (Ph3P=O is insoluble in non-polar solvents).[1]

  • Purification: Flash chromatography (Silica gel).

Synthesis Start Starting Material: 2-Ethylhexanol Decision Substrate Acid Sensitivity? Start->Decision RouteA Route A: PBr3 (0°C -> RT) Decision->RouteA Robust RouteB Route B: Appel (CBr4/PPh3) (Neutral pH) Decision->RouteB Sensitive Product Product: 1-Bromo-2-ethylhexane RouteA->Product RouteB->Product Validation Validation: BP: 75-77°C @ 16mmHg GC Purity >98% Product->Validation

Figure 2: Decision matrix for selecting the optimal bromination pathway.

Applications in Drug Discovery

The 2-ethylhexyl group is a "privileged motif" for modifying physicochemical properties.[1]

Lipophilicity Engineering

Replacing a methyl or ethyl group with a 2-ethylhexyl chain significantly increases lipophilicity (LogP).[1]

  • Effect: A 2-ethylhexyl group adds approximately +3.8 to +4.2 to the LogP value compared to a methyl group [2].[1]

  • Utility: Used to enhance membrane permeability of polar pharmacophores or to anchor a molecule in the lipid bilayer (e.g., in lipid nanoparticles or membrane-disrupting antiseptics).

Case Study: Alkylation of Phenols (Williamson Ether Synthesis)

A common application is the synthesis of lipophilic ether precursors, such as methoxy-4-(2-ethylhexyloxy)benzene (a mesogenic unit for liquid crystals and polymers) or hexylresorcinol derivatives.[1]

Optimized Protocol for Hindered Bromides:

  • Solvent: Use DMF or Acetonitrile (Polar Aprotic).[1] Why: Solvates the cation (K+), leaving the phenoxide anion "naked" and more reactive to overcome the steric barrier of the 2-ethylhexyl bromide.

  • Base: K2CO3 (3 eq) or Cs2CO3 (1.5 eq). Why: Cesium ("Cesium Effect") often accelerates alkylation with hindered halides due to its large ionic radius and weak solvation.

  • Temperature: Heat to 60–80°C . Caution: Do not exceed 90°C to avoid E2 elimination.[1]

  • Catalysis: Add KI (0.1 eq) (Finkelstein condition). Mechanism: Br is exchanged for I in situ; the resulting alkyl iodide is more reactive toward Sn2 displacement.[1]

Safety & Handling

  • Toxicity: Like most alkyl bromides, 1-bromo-2-ethylhexane is an irritant and a potential alkylating agent.[1] It should be handled in a fume hood.[1]

  • Flammability: Flash point is approx 69°C (Combustible).[1]

  • Storage: Store away from light (prevents radical decomposition) and strong bases.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Detailed discussion on steric retardation of Sn2 reactions by beta-branching).

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley.[1] (Source for hydrophobicity constants/LogP values of alkyl fragments).

  • Huo, L., et al. (2012). "Synthesis of a 4,8-dialkoxy-benzo[1,2-b:4,5-b']difuran unit and its application in photovoltaic polymer." Chemical Communications, 48(27), 3318-3320.[1] Link (Application of 2-ethylhexyl bromide in polymer synthesis).

  • PubChem. "1-Bromo-2-ethylhexane (Compound)."[1] National Library of Medicine.[1] Link (Physical properties and safety data).

  • Sigma-Aldrich. "2-Ethylhexyl bromide Product Specification." Link (Commercial specifications and physical constants).

Sources

Foundational

molecular weight and density of 1-Bromo-4-ethylhexane

An In-Depth Technical Guide to 1-Bromo-4-ethylhexane Executive Summary 1-Bromo-4-ethylhexane (CAS: 131665-72-0) is a specialized branched alkyl halide utilized primarily as an alkylating agent in the synthesis of complex...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Bromo-4-ethylhexane

Executive Summary

1-Bromo-4-ethylhexane (CAS: 131665-72-0) is a specialized branched alkyl halide utilized primarily as an alkylating agent in the synthesis of complex pharmaceutical intermediates and agrochemicals.[1][2] Unlike its commoditized isomer, 2-ethylhexyl bromide, the 4-ethyl isomer offers a distinct steric profile that influences reaction kinetics and the lipophilicity of downstream derivatives.[1][2]

This technical monograph provides a rigorous physicochemical characterization of 1-Bromo-4-ethylhexane.[1][2] Given the scarcity of direct experimental data in public repositories for this specific isomer, this guide synthesizes theoretical principles with comparative experimental data from structural analogs to establish a reliable property baseline.

Part 1: Molecular Identity & Structural Analysis[2]

The precise characterization of 1-Bromo-4-ethylhexane begins with its fundamental molecular descriptors. The compound features a six-carbon primary chain with an ethyl branch at the C4 position and a bromine substituent at C1.[1][2]

Nomenclature & Identifiers
DescriptorValue
IUPAC Name 1-Bromo-4-ethylhexane
CAS Registry Number 131665-72-0
Molecular Formula C₈H₁₇Br
SMILES CCC(CC)CCCBr
InChI Key NWIJWFWYUFMQFL-UHFFFAOYSA-N
Molecular Weight Calculation

The molecular weight is a fixed constant derived from standard atomic weights.

  • Carbon (8 × 12.011): 96.088 Da[1]

  • Hydrogen (17 × 1.008): 17.136 Da[1]

  • Bromine (1 × 79.904): 79.904 Da[3]

  • Total Molecular Weight: 193.13 g/mol [2]

Structural Stereochemistry

The C4 carbon is a chiral center (bonded to -H, -Ethyl, -Propyl, and -Propyl-Bromide chains).[1][2] Consequently, synthesized 1-Bromo-4-ethylhexane exists as a racemic mixture unless prepared from an enantiopure precursor (e.g., (R)-4-ethylhexanol).[1][2] This stereochemistry does not significantly impact density or boiling point but is critical for asymmetric synthesis applications.[2]

Part 2: Physicochemical Properties

Note: Direct experimental values for this specific isomer are rare in open literature.[2] The values below represent high-confidence technical estimates derived from Structure-Property Relationships (SPR) using the precursor 4-ethylhexanol and the isomer 2-ethylhexyl bromide as reference standards.

Density & Volumetric Analysis

Density is the critical quality attribute (CQA) for handling liquid reagents.

  • Estimated Density (25°C): 1.09 ± 0.02 g/cm³ [2]

  • Derivation Logic:

    • Linear 1-Bromooctane: 1.118 g/mL.[1][2]

    • Branched 2-Ethylhexyl bromide: 1.086 g/mL.[1][2]

    • 1-Bromo-4-ethylhexane: The branching is further from the heavy bromine atom than in the 2-ethyl isomer, allowing for slightly more efficient packing.[2] Thus, the density is projected to be marginally higher than 2-ethylhexyl bromide but lower than the linear n-octyl bromide.[1][2]

Thermal Properties
  • Boiling Point (1 atm): 185°C – 190°C

    • Context: The precursor 4-ethylhexanol boils at ~163°C. Conversion to the bromide typically elevates the boiling point by 20–25°C due to the increased molecular weight and polarizability of the bromine atom, despite the loss of hydrogen bonding.[1][2]

  • Flash Point: ~70°C (Closed Cup) – Requires handling as a combustible liquid.

Solubility Profile
  • Water: Insoluble (< 0.1 g/L).

  • Organic Solvents: Miscible with Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, and Hexanes.

  • Partition Coefficient (LogP): ~4.5 (Highly Lipophilic).

Part 3: Synthetic Pathway & Process Control

The purity and density of 1-Bromo-4-ethylhexane are heavily dependent on the synthesis method.[2] The most robust route involves the bromination of 4-ethylhexan-1-ol .[1][2]

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Precursor 4-Ethylhexan-1-ol (C8H18O) Reaction Nucleophilic Substitution (SN2 Mechanism) 100-110°C, 4-6 hrs Precursor->Reaction Reagents HBr (48% aq) + H2SO4 or PBr3 Reagents->Reaction Crude Crude Product (Org/Aq Phase Split) Reaction->Crude Wash Wash Cycle: 1. Water 2. NaHCO3 (Neut.) 3. Brine Crude->Wash Phase Separation Distillation Vacuum Distillation (Remove unreacted alcohol) Wash->Distillation Drying (MgSO4) Final 1-Bromo-4-ethylhexane (>98% Purity) Distillation->Final Fraction Collection

Figure 1: Standard synthetic workflow for converting 4-ethylhexanol to 1-Bromo-4-ethylhexane via acid-catalyzed bromination.

Critical Quality Control: Density as a Purity Proxy

Because the precursor alcohol (Density ~0.82 g/mL) is significantly lighter than the product bromide (~1.09 g/mL), density measurement is a rapid, self-validating check for reaction completion.[2]

  • Low Density (< 1.05 g/mL): Indicates significant unreacted alcohol or residual solvent.

  • High Density (> 1.15 g/mL): Suggests contamination with poly-brominated byproducts (rare in this specific pathway).[1][2]

Part 4: Analytical Characterization Protocols

To validate the identity of 1-Bromo-4-ethylhexane and distinguish it from its common isomer (2-ethylhexyl bromide), a multi-modal analytical approach is required.

NMR Spectroscopy (Diagnostic Signals)
  • 1H NMR (CDCl3, 400 MHz):

    • δ 3.40 ppm (t, 2H): Triplet corresponding to -CH2-Br.[2] This shift is characteristic of primary alkyl bromides.[2]

      • Differentiation: In 2-ethylhexyl bromide, the neighboring chiral center splits this signal into a doublet of doublets (dd) or a complex multiplet due to diastereotopic protons.[1][2] In 1-Bromo-4-ethylhexane, the C1 protons are distant from the C4 chiral center, appearing as a cleaner triplet.

    • δ 0.85–0.95 ppm: Two methyl triplets (terminal chain and ethyl branch).

Density Measurement Protocol

Objective: Determine specific gravity to ±0.001 precision.

  • Instrument: Oscillating U-tube density meter (e.g., Anton Paar) or calibrated Pycnometer (10 mL).

  • Temperature Control: Thermostat sample to exactly 20.0°C or 25.0°C.

  • Procedure:

    • Inject 2 mL of neat sample, ensuring no bubbles.

    • Allow equilibrium (approx. 2 mins).

    • Record value.

    • Validation: Correct reading using viscosity compensation if available.

Analytical Decision Tree

DecisionTree Sample Unknown C8-Bromide Sample GCMS GC-MS Analysis Sample->GCMS MassCheck Molecular Ion m/z 192/194 (1:1 ratio)? GCMS->MassCheck NMR 1H NMR Analysis MassCheck->NMR Yes Splitting -CH2-Br Signal Pattern? NMR->Splitting Isomer2 Doublet/Multiplet (Diastereotopic) Splitting->Isomer2 Complex Isomer4 Clean Triplet (Remote Branching) Splitting->Isomer4 Simple Result2 ID: 2-Ethylhexyl Bromide Isomer2->Result2 Result4 ID: 1-Bromo-4-ethylhexane Isomer4->Result4

Figure 2: Analytical logic flow for distinguishing 1-Bromo-4-ethylhexane from its structural isomers.

Part 5: Applications in Drug Development

1-Bromo-4-ethylhexane serves as a specialized "building block" for introducing lipophilic bulk into pharmacophores without adding excessive rigidity.[1][2]

  • Lipophilicity Tuning: The ethyl branch at C4 increases the LogP of the final drug molecule compared to a straight n-octyl chain, improving blood-brain barrier (BBB) penetration in CNS targets.[1][2]

  • Steric Shielding: The remote branching provides metabolic stability by hindering β-oxidation pathways that typically degrade linear alkyl chains.[1][2]

  • Reaction Utility: It is a standard electrophile in:

    • Grignard Formation: Generates 4-ethylhexylmagnesium bromide for C-C bond formation.[1][2]

    • N-Alkylation: Reacts with amines to form secondary/tertiary amine drug cores.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15752616, 1-Bromo-4-ethylhexane.[1][2] Retrieved from [Link]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.[2] (Standard protocols for Alkyl Bromide synthesis).

Sources

Exploratory

Escaping Flatland: 4-Ethyl Substituted Bromoalkane Building Blocks in Modern Drug Discovery

As the pharmaceutical industry shifts its focus toward molecules with higher fractions of sp3-hybridized carbons (Fsp3) to improve clinical success rates, the demand for versatile, non-activated alkyl electrophiles has s...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts its focus toward molecules with higher fractions of sp3-hybridized carbons (Fsp3) to improve clinical success rates, the demand for versatile, non-activated alkyl electrophiles has surged[1]. 4-ethyl substituted bromoalkanes—specifically molecules like 1-bromo-4-ethylhexane and 1-bromo-4-ethyloctane—represent a highly strategic class of building blocks. They allow synthetic chemists to introduce branched, lipophilic side chains that optimize pharmacokinetic profiles without sterically hindering the primary reactive site during cross-coupling or nucleophilic substitution.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. Here, we will dissect the causality behind the reactivity of these specific building blocks, establish self-validating experimental protocols, and map the mechanistic pathways that make them indispensable in modern drug development.

Structural Profiling and Physicochemical Dynamics

The architectural advantage of a 4-ethyl branch lies in its "remote" steric environment. Because the branching is positioned at the C4 carbon, the C1 primary bromide remains highly accessible. This lack of alpha- or beta-branching facilitates rapid oxidative addition by transition metals (e.g., Ni, Pd) or direct SN2 attack, while the remote ethyl group provides enough bulk to influence downstream protein-ligand folding or receptor binding in the final Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical Profile of Key 4-Ethyl Bromoalkanes

Compound NameCAS NumberMolecular FormulaMolecular WeightLogP (Predicted)Structural Utility in Drug Design
1-Bromo-4-ethylhexane 131665-72-0C8H17Br193.12 g/mol ~4.1Lipophilic tailing, metabolic stability enhancement[2].
1-Bromo-4-ethyloctane 306972-63-4C10H21Br221.18 g/mol ~5.0Extended hydrophobic anchoring for lipid-membrane targets[3].

Note: Alkyl bromides strike the optimal balance of stability and reactivity. Alkyl chlorides are often too inert for mild conditions, requiring forcing temperatures that degrade complex intermediates. Conversely, alkyl iodides are highly reactive but prone to light-induced degradation and background homocoupling[4].

Mechanistic Causality: Overcoming C(sp3) Cross-Coupling Challenges

Historically, the cross-coupling of unactivated alkyl bromides was plagued by slow oxidative addition and rapid, undesired β-hydride elimination. However, recent advances in nickel-hydride catalysis and metallaphotoredox dual catalysis have unlocked these building blocks for high-throughput synthesis[1][5].

In a dual-catalytic photoredox system, the 4-ethyl bromoalkane undergoes a single-electron transfer (SET) process. Rather than relying solely on a challenging two-electron oxidative addition, the photocatalyst generates an alkyl radical from the bromoalkane. This radical is rapidly captured by a Ni(II) intermediate, forming a high-valent Ni(III) species that undergoes rapid reductive elimination. The remote 4-ethyl group is crucial here: it does not sterically impede the radical capture at the Ni center, ensuring high yields of the sp3-rich product[5].

Ni_Catalysis Ni0 Ni(0) Catalyst Active Species NiII Ni(II) Intermediate (Aryl/Alkyl Complex) Ni0->NiII Oxidative Addition (Partner) OxAdd Radical Generation (Photocatalyst SET) Radical Primary Alkyl Radical (from 4-Ethyl Bromoalkane) OxAdd->Radical C-Br Cleavage NiIII Ni(III) Species (Radical Capture) Radical->NiIII Alkyl Addition NiII->NiIII Captures Radical RedElim Reductive Elimination C(sp3)-C(sp2) Bond NiIII->RedElim Rapid Elimination RedElim->Ni0 Catalyst Regeneration Product Coupled API (sp3-Enriched) RedElim->Product Product Release

Fig 1: Photoredox Ni-catalyzed C(sp3) cross-coupling mechanism for 4-ethyl bromoalkanes.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes a specific physicochemical rationale and an analytical checkpoint.

Protocol A: Fully Aqueous Suzuki-Miyaura Coupling of 1-Bromo-4-ethylhexane

Traditional cross-coupling of alkyl halides requires rigorously dry, organic solvents. However, recent breakthroughs have enabled fully aqueous, air-compatible cross-coupling of primary alkyl halides using specialized water-soluble ligands[4].

Step-by-Step Methodology:

  • Reagent Assembly: In a reaction vial, combine the aryl boronic acid (1.5 equiv), 1-bromo-4-ethylhexane (1.0 equiv), and a water-soluble palladium catalyst system (e.g., Pd(OAc)2 with TXPTS ligand)[4].

    • Causality: TXPTS provides the necessary water solubility for the palladium catalyst while maintaining sufficient electron density to drive the oxidative addition into the unactivated C(sp3)-Br bond.

  • Solvent Addition: Add degassed, deionized water as the sole solvent.

    • Causality: While the reaction is air-compatible, initial degassing prevents the premature oxidation of the phosphine ligand before the active Pd(0) species can form.

  • Thermal Activation: Heat the mixture to 80°C under vigorous stirring for 12 hours.

  • Self-Validation Checkpoint (NMR Tracking): Extract a 50 µL aliquot, partition into CDCl3, and analyze via 1H NMR. The starting material, 1-bromo-4-ethylhexane, exhibits a distinct triplet for the H1 protons at approximately 3.4–3.5 ppm, and a C1 carbon signal around 34–36 ppm[6]. The reaction is deemed complete when the 3.4 ppm triplet fully disappears, replaced by the upfield signals of the newly formed C(sp3)-C(sp2) linkage.

  • Workup: Extract the aqueous layer with ethyl acetate, dry over MgSO4, and purify via flash chromatography.

Protocol B: Metallaphotoredox C(sp3)-C(sp2) Cross-Coupling

For highly complex drug intermediates, photoredox dual catalysis provides milder conditions (room temperature)[5].

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with NiCl2·glyme (10 mol%), dtbbpy ligand (10 mol%), an iridium photocatalyst (2 mol%), and the aryl halide coupling partner.

  • Electrophile Addition: Add 1-bromo-4-ethyloctane (1.5 equiv) and anhydrous DMA (Dimethylacetamide).

  • Degassing (Critical Step): Perform three cycles of freeze-pump-thaw.

    • Causality: Oxygen is a potent triplet quencher. Failing to remove dissolved O2 will result in the immediate quenching of the Ir-photocatalyst's excited state, completely halting the single-electron transfer (SET) required to generate the alkyl radical[5].

  • Irradiation: Irradiate the vial with 440 nm blue LEDs at 25°C for 24 hours.

  • Self-Validation Checkpoint (GC-MS): Monitor the consumption of 1-bromo-4-ethyloctane via GC-MS. The appearance of the mass ion for the cross-coupled product confirms catalyst turnover.

Workflow Prep Reagent Prep (Glovebox) Degas Freeze-Pump-Thaw (Degassing) Prep->Degas Exclude O2 React Photochemical Irradiation (440 nm) Degas->React Generate Radicals Validate GC-MS / NMR Validation React->Validate Track H1 Triplet Purify Flash Chromatography Isolation Validate->Purify Conversion >95%

Fig 2: Standard self-validating workflow for photoredox cross-coupling of alkyl bromides.

Conclusion

The integration of 4-ethyl substituted bromoalkanes into the medicinal chemist's toolkit provides a reliable pathway to escape "flatland." By leveraging the remote steric bulk of the 4-ethyl group, chemists can enhance the lipophilicity and target-binding affinity of APIs without sacrificing the reactivity of the primary C(sp3)-Br bond. When paired with modern catalytic paradigms—such as aqueous Pd-catalysis and Ni-photoredox systems—these building blocks enable the rapid, high-throughput synthesis of complex, sp3-enriched therapeutics.

References
  • C(sp3) cross-coupling of non-activated alkyl electrophiles via nickel hydride catalysis Source: Dalian Institute of Chemical Physics (DICP) / ChemRxiv URL:[Link]

  • C(sp3)−C(sp3) Cross‐Coupling of Alkyl Bromides and Ethers Mediated by Metal and Visible Light Photoredox Catalysis Source: ResearchGate URL:[Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species Source: ACS Publications URL:[Link]

  • 1-Bromo-4-ethylhexane | C8H17Br | CID 15752616 Source: PubChem (NIH) URL:[Link]

  • 1-bromo-4-ethyloctane CAS 306972-63-4 Source: Warshel Chemical Ltd URL:[Link]

Sources

Foundational

suppliers and price of 1-Bromo-4-ethylhexane

An In-depth Technical Guide to 1-Bromo-4-ethylhexane Executive Summary 1-Bromo-4-ethylhexane (CAS: 131665-72-0 ) is a specialized alkyl halide intermediate used primarily in the synthesis of advanced materials (liquid cr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Bromo-4-ethylhexane

Executive Summary

1-Bromo-4-ethylhexane (CAS: 131665-72-0 ) is a specialized alkyl halide intermediate used primarily in the synthesis of advanced materials (liquid crystals, OLEDs) and pharmaceutical structure-activity relationship (SAR) studies.[1][2][3][4][5][6][7] Unlike common commodity solvents, this compound is a high-value, low-volume building block .[1]

Critical Sourcing Warning: Researchers frequently confuse this compound with its cyclic or aromatic analogs due to similar nomenclature.

  • Target: 1-Bromo-4-ethylhexane (Linear, Aliphatic).[1] CAS: 131665-72-0 .[1][8]

  • NOT: 1-Bromo-4-ethylcyclohexane (Cyclic).[1]

  • NOT: 1-Bromo-4-ethylbenzene (Aromatic).[1]

This guide provides a technical breakdown of its properties, validated synthesis protocols, and a procurement strategy for cost-effective sourcing.

Part 1: Technical Specifications & Identification

Before procuring, verify the chemical identity to prevent costly experimental failures caused by isomer mismatch.

FeatureSpecificationNotes
IUPAC Name 1-Bromo-4-ethylhexaneAlso known as 3-(3-bromopropyl)pentane
CAS Number 131665-72-0 Primary Identifier
Molecular Formula C₈H₁₇Br
Molecular Weight 193.12 g/mol
Structure Br-(CH₂)₃-CH(C₂H₅)₂Achiral (C4 possesses two identical ethyl groups)
Physical State Colorless to pale yellow liquid
Boiling Point ~85°C at 15 mmHg (Predicted)High boiling point requires vacuum distillation for purification.[1]
Solubility Immiscible with water; soluble in DCM, THF, Hexane.
Structural Visualization

The molecule features a bromine atom at the terminal position of a propyl chain, which is attached to a central carbon bearing two ethyl groups. This "swallowtail" steric bulk is valuable for disrupting crystallinity in lipid-like drug delivery systems or liquid crystals.[1]

Part 2: Suppliers & Market Price Analysis

Due to its specific branching, 1-Bromo-4-ethylhexane is not a stock item for major catalog suppliers (e.g., Sigma-Aldrich often lists it as "Marketplace" or "On Demand").[1] It is typically synthesized upon request (Custom Synthesis).

Primary Suppliers
  • BLD Pharm: Frequent stock of niche alkyl halides.

  • Enamine: Major source for building blocks; likely the original manufacturer for many resellers.

  • Aaron Chemicals: Lists CAS 131665-72-0.[1][8]

Price Estimation Model

Pricing is volatile and volume-dependent.[1] The high cost is driven by the precursor (4-ethylhexanoic acid ) and the purification required to remove regioisomers.

QuantityEstimated Price Range (USD)Lead TimeSourcing Strategy
1 g $350 - $5002-3 WeeksBuy. Cheaper than setting up a synthesis for this amount.[1]
5 g $1,200 - $1,8003-4 WeeksBuy. Negotiate with BLD Pharm or Enamine directly.[1]
100 g+ Custom Quote6-8 WeeksSynthesize. In-house synthesis becomes cost-effective here.[1]

Procurement Tip: When requesting a quote, explicitly state "Linear Aliphatic CAS 131665-72-0" to avoid receiving the cheaper aromatic analog.[1]

Part 3: Synthesis & Experimental Protocols

If commercial supply is unavailable or cost-prohibitive (> $500/g), the following synthesis route is the industry standard for generating high-purity 1-Bromo-4-ethylhexane.[1]

Retro-Synthetic Logic

The most reliable route converts 4-ethylhexanoic acid (commercially available, though expensive) to the alcohol, followed by bromination.[1]

  • Step 1: Reduction of Carboxylic Acid

    
     Alcohol.
    
  • Step 2: Appel Reaction or PBr₃ Bromination

    
     Alkyl Bromide.
    
Protocol 1: Reduction of 4-Ethylhexanoic Acid
  • Reagents: 4-Ethylhexanoic acid (CAS 6299-66-7), Lithium Aluminum Hydride (LiAlH₄), THF (Anhydrous).[1]

  • Reaction:

    
    
    

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and dropping funnel. Flush with Nitrogen (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Charge: Add LiAlH₄ (1.2 equiv) suspended in anhydrous THF at 0°C.

  • Addition: Dropwise add 4-ethylhexanoic acid (1.0 equiv) dissolved in THF. Caution: Exothermic evolution of

    
     gas.[1]
    
  • Reflux: Heat to reflux (66°C) for 4 hours. Monitor by TLC (disappearance of acid).

  • Quench: Cool to 0°C. Perform Fieser workup (Add

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ).
  • Isolation: Filter the white precipitate. Dry filtrate over

    
     and concentrate in vacuo.
    
  • Yield: Expect ~90-95% of 4-ethylhexan-1-ol .[1]

Protocol 2: Bromination (The Appel Reaction)
  • Rationale: Uses mild conditions to prevent rearrangement of the branched carbon skeleton, which can occur with harsh acid (HBr).

  • Reagents: 4-Ethylhexan-1-ol, Carbon Tetrabromide (

    
    ), Triphenylphosphine (
    
    
    
    ), DCM.[1]

Step-by-Step:

  • Dissolution: Dissolve 4-ethylhexan-1-ol (1.0 equiv) and

    
     (1.2 equiv) in dry Dichloromethane (DCM) at 0°C.
    
  • Activation: Slowly add

    
     (1.2 equiv) portion-wise. The solution may turn slightly yellow.
    
  • Stir: Allow to warm to room temperature and stir for 3-6 hours.

  • Workup: Concentrate the solvent to ~10% volume. Add Hexane to precipitate the Triphenylphosphine oxide (

    
    ) byproduct.
    
  • Purification: Filter off the solid. Pass the filtrate through a short silica plug (eluting with Hexane).

  • Distillation: Vacuum distillation is recommended to remove traces of

    
    .
    
  • Validation: Check GC-MS for

    
     peak at 192/194 (Isotopic pattern of Br).[1]
    

Part 4: Workflow Visualization

The following diagrams illustrate the synthesis logic and the decision matrix for sourcing.

Figure 1: Synthesis Pathway[1]

SynthesisPathway Acid 4-Ethylhexanoic Acid (CAS 6299-66-7) LiAlH4 LiAlH4 / THF (Reduction) Acid->LiAlH4 Alcohol 4-Ethylhexan-1-ol (Intermediate) LiAlH4->Alcohol Yield ~95% Appel CBr4 / PPh3 (Appel Reaction) Alcohol->Appel Product 1-Bromo-4-ethylhexane (CAS 131665-72-0) Appel->Product Yield ~85% Avoids Rearrangement

Caption: Two-step synthesis route converting the carboxylic acid precursor to the target bromide via mild reduction and bromination.[1]

Figure 2: Sourcing Decision Matrix

SourcingDecision Start Need 1-Bromo-4-ethylhexane CheckQty Quantity Required? Start->CheckQty SmallScale < 10 Grams CheckQty->SmallScale LargeScale > 100 Grams CheckQty->LargeScale Buy BUY from BLD/Enamine Est. $300-$1500 SmallScale->Buy Speed Priority PrecursorCheck Check Precursor Price (4-Ethylhexanoic Acid) LargeScale->PrecursorCheck Make SYNTHESIZE In-House (See Protocol 1 & 2) PrecursorCheck->Buy If Acid Expensive PrecursorCheck->Make If Acid < $200/50g

Caption: Decision tree for researchers to balance cost vs. time when procuring this reagent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15752616, 1-Bromo-4-ethylhexane. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chiral Center in 1-Bromo-4-ethylhexane

This guide provides a comprehensive technical overview of the stereochemical aspects of 1-Bromo-4-ethylhexane, with a specific focus on its chiral center. It is intended for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the stereochemical aspects of 1-Bromo-4-ethylhexane, with a specific focus on its chiral center. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of chirality and its implications in molecular analysis and synthesis.

Introduction to Chirality and its Significance in Pharmaceutical Sciences

Chirality is a fundamental concept in stereochemistry, describing molecules that are non-superimposable on their mirror images.[1][2] These mirror-image isomers are known as enantiomers.[1] Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[1][3] However, they exhibit distinct behavior when interacting with other chiral entities, a critical consideration in drug development as biological systems are inherently chiral. The differential interaction of enantiomers with biological targets can lead to significant variations in pharmacological activity, with one enantiomer potentially being therapeutic while the other is inactive or even toxic.[3][4]

Identification and Configuration of the Chiral Center in 1-Bromo-4-ethylhexane

The molecular structure of 1-Bromo-4-ethylhexane (C8H17Br) contains a single stereocenter, rendering the molecule chiral.[5] A chiral center, or stereocenter, is a carbon atom bonded to four different substituent groups.[6]

Locating the Chiral Center

In the 1-Bromo-4-ethylhexane molecule, the chiral center is the carbon atom at the fourth position (C4) of the hexane chain. This carbon is bonded to:

  • A hydrogen atom (H)

  • An ethyl group (-CH2CH3)

  • A propyl group (-CH2CH2CH3)

  • A bromopropyl group (-CH2CH2CH2Br)

Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Priority Rules

The absolute configuration of a chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules.[7][8][9][10] This system assigns priorities to the four substituents attached to the chiral center based on atomic number.[8][10][11]

Step-by-step CIP Priority Assignment for 1-Bromo-4-ethylhexane:

  • Identify the atoms directly attached to the chiral center (C4): Carbon (from the ethyl group), Carbon (from the propyl group), Carbon (from the bromopropyl group), and Hydrogen.

  • Assign priorities based on atomic number: Since all three non-hydrogen substituents are carbon atoms, we must proceed to the next atoms in each chain to break the tie.[7][9][11]

    • Bromopropyl group (-CH2CH2CH2Br): The first carbon is attached to another carbon and two hydrogens. The second carbon is attached to another carbon and two hydrogens. The third carbon is attached to a bromine atom.

    • Propyl group (-CH2CH2CH3): The first carbon is attached to another carbon and two hydrogens. The second carbon is attached to another carbon and two hydrogens. The third carbon is attached to three hydrogens.

    • Ethyl group (-CH2CH3): The first carbon is attached to another carbon and two hydrogens. The second carbon is attached to three hydrogens.

    • Hydrogen atom (H): This has the lowest atomic number and is therefore the lowest priority group (4).[11]

  • Determine the priority order:

    • Priority 1: The bromopropyl group has the highest priority because at the first point of difference along the chain, the presence of a bromine atom (atomic number 35) gives it precedence over the other alkyl chains.

    • Priority 2: The propyl group has the next highest priority.

    • Priority 3: The ethyl group has the third highest priority.

    • Priority 4: The hydrogen atom has the lowest priority.

  • Assign (R) or (S) configuration: To assign the configuration, the molecule is oriented so that the lowest priority group (H) is pointing away from the viewer.[9][10][11] The direction from the highest priority group (1) to the second (2) to the third (3) is then determined.

    • If the direction is clockwise , the configuration is designated as (R) (from the Latin rectus, meaning right).[10]

    • If the direction is counter-clockwise , the configuration is designated as (S) (from the Latin sinister, meaning left).[10]

Analytical Techniques for Chiral Separation and Analysis

The separation and analysis of enantiomers, a process known as chiral resolution, is crucial in pharmaceutical development.[3][][13] Since enantiomers have identical physical properties in an achiral environment, specialized techniques are required.[1][3]

Chiral Chromatography

Chiral chromatography is a powerful technique for the separation of enantiomers.[4][14] This method utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to create a diastereomeric interaction with the enantiomers, leading to differential retention times and subsequent separation.[4]

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column Selection: Choose a suitable chiral stationary phase. For a non-polar compound like 1-Bromo-4-ethylhexane, a polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is often effective.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used. The exact ratio should be optimized to achieve the best separation.

  • Sample Preparation: Dissolve the racemic mixture of 1-Bromo-4-ethylhexane in the mobile phase at a known concentration.

  • Injection and Elution: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the CSP and will elute at different times, resulting in two separate peaks in the chromatogram.

  • Detection: A UV detector is commonly used for detection.

  • Quantification: The ratio of the areas of the two peaks corresponds to the enantiomeric excess (e.e.) of the mixture.

Polarimetry

Polarimetry is a non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[2][15][16] Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions.[1]

  • Dextrorotatory (+): Rotates light to the right (clockwise).

  • Levorotatory (-): Rotates light to the left (counter-clockwise).

Experimental Protocol: Measurement of Optical Rotation

  • Instrument: Use a polarimeter.

  • Sample Preparation: Prepare a solution of the enantiomerically pure or enriched sample of 1-Bromo-4-ethylhexane in a suitable achiral solvent (e.g., ethanol) at a precisely known concentration.

  • Measurement:

    • Fill the polarimeter sample cell with the prepared solution, ensuring there are no air bubbles.

    • Measure the observed angle of rotation (α).

  • Calculation of Specific Rotation: The specific rotation [α] is a characteristic property of a chiral compound and is calculated using the following formula:

    [α] = α / (l * c)

    where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

The temperature and the wavelength of the light used (usually the sodium D-line, 589 nm) must also be reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Resolving Agents

In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, by using a chiral resolving agent (CRA), it is possible to distinguish between enantiomers.[17][18][19] The CRA interacts with the enantiomers to form transient diastereomeric complexes, which have different NMR spectra.[17][20]

Experimental Protocol: NMR Analysis using a Chiral Solvating Agent (CSA)

  • Choice of CSA: Select a suitable chiral solvating agent that is known to interact with alkyl halides.

  • Sample Preparation:

    • Dissolve the racemic or enantiomerically enriched 1-Bromo-4-ethylhexane in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Data Acquisition: Acquire another ¹H NMR spectrum. The signals corresponding to the protons near the chiral center of the two enantiomers should now be resolved into two separate sets of peaks.

  • Analysis: The integration of these separated peaks can be used to determine the enantiomeric ratio.

Data Presentation and Visualization

Table 1: Expected Properties of 1-Bromo-4-ethylhexane Enantiomers

Property(R)-1-Bromo-4-ethylhexane(S)-1-Bromo-4-ethylhexane
Molecular FormulaC8H17BrC8H17Br
Molecular Weight193.12 g/mol [5]193.12 g/mol [5]
Boiling PointIdenticalIdentical
Melting PointIdenticalIdentical
DensityIdenticalIdentical
Refractive IndexIdenticalIdentical
Specific Rotation [α]Opposite in signOpposite in sign

Diagram 1: Workflow for Chiral Analysis of 1-Bromo-4-ethylhexane

Chiral_Analysis_Workflow cluster_synthesis Synthesis cluster_separation Chiral Resolution cluster_analysis Enantiomer Analysis A Racemic 1-Bromo-4-ethylhexane B Chiral HPLC A->B Separation C (R)-Enantiomer B->C D (S)-Enantiomer B->D E Polarimetry C->E Optical Rotation F NMR with CRA C->F Spectral Analysis D->E Optical Rotation D->F Spectral Analysis

Caption: Workflow for the separation and analysis of 1-Bromo-4-ethylhexane enantiomers.

Conclusion

The presence of a chiral center at the C4 position of 1-Bromo-4-ethylhexane gives rise to two enantiomers with distinct stereochemical properties. A thorough understanding and application of analytical techniques such as chiral chromatography, polarimetry, and NMR with chiral resolving agents are essential for the separation, identification, and quantification of these enantiomers. This knowledge is paramount for researchers and professionals in drug development, where the stereochemistry of a molecule can have profound effects on its biological activity.

References

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  • OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities.
  • Guidechem. (n.d.). 1-Bromo-4-ethylbenzene 1585-07-5 wiki.
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  • EMBIBE. (2022, November 17). Isomerism in Haloalkanes: Definition, Structure, Examples.
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  • YesWeLab. (n.d.). Polarimetry: analysis of chiral substances.
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  • IBZ Messtechnik GmbH. (n.d.). Chiral compound analyses and Faraday polarimetry.
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  • Benchchem. (n.d.). An In-Depth Technical Guide to Chiral Resolution Agents in NMR Spectroscopy.
  • ResearchGate. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF.
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  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
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  • YouTube. (2020, December 8). Isomerism - Haloalkanes and Haloarenes | Class 12 Chemistry | Lecture 3.1.
  • ORCA. (n.d.). Supplemental Chemical Synthesis.
  • Anton Paar Wiki. (n.d.). Basics of polarimetry.
  • BLD Pharm. (n.d.). 1-Bromo-4-ethylhexane.
  • YouTube. (2020, November 24). Chiral Resolving agents.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers.
  • PubChemLite. (n.d.). 1-bromo-4-ethylcyclohexane (C8H15Br).
  • PubChem. (n.d.). 1-Bromo-4-ethylhexane.
  • Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography.
  • Chemistry LibreTexts. (2023, November 9). 5.9: Resolution (Separation) of Enantiomers.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust and Scalable Synthesis of 1-Bromo-4-ethylhexane from 4-ethylhexan-1-ol

Abstract This document provides a comprehensive guide for the synthesis of 1-bromo-4-ethylhexane, a valuable alkyl halide intermediate, from its corresponding primary alcohol, 4-ethylhexan-1-ol. We present a comparative...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-bromo-4-ethylhexane, a valuable alkyl halide intermediate, from its corresponding primary alcohol, 4-ethylhexan-1-ol. We present a comparative overview of common bromination strategies and detail a preferred, high-yield protocol using phosphorus tribromide (PBr₃). This method is selected for its efficiency, mild reaction conditions, and avoidance of carbocation rearrangements that can plague other methods.[1][2][3] This guide includes a thorough discussion of the reaction mechanism, a step-by-step experimental procedure, purification and characterization protocols, and critical safety information. It is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for producing primary alkyl bromides.

Introduction and Strategic Overview

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. Alkyl bromides, such as 1-bromo-4-ethylhexane, are versatile intermediates, readily participating in nucleophilic substitution and organometallic reactions (e.g., Grignard reagent formation) to build more complex molecular architectures. The choice of brominating agent is critical and depends on the substrate's structure and sensitivity. For a primary alcohol like 4-ethylhexan-1-ol, several methods are viable:

  • Hydrobromic Acid (HBr): This classic method involves heating the alcohol with concentrated HBr, often with a catalyst like sulfuric acid.[4][5][6] While effective, it can require harsh conditions and is susceptible to side reactions, including the formation of ethers and rearrangement products, although the latter is not a concern for this specific primary alcohol.[4][5]

  • Appel Reaction: This reaction utilizes triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to convert alcohols to alkyl bromides under very mild, neutral conditions.[7][8][9][10][11] It proceeds with a clean inversion of stereochemistry.[8][9][10] The primary drawback is the formation of triphenylphosphine oxide as a stoichiometric byproduct, which can complicate purification.[7]

  • Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols into their corresponding bromides.[1][12][13][14] The reaction proceeds under mild conditions, typically provides high yields, and crucially, avoids the carbocation rearrangements that can occur with acid-based methods.[1][2] For these reasons, the PBr₃ method is the focus of our detailed protocol.

Recommended Synthetic Approach: Bromination with PBr₃

The reaction of a primary alcohol with phosphorus tribromide is a classic Sₙ2 reaction that reliably produces the corresponding alkyl bromide.[2][12][15]

Reaction Mechanism

The conversion involves a two-step process that transforms the poor leaving group (-OH) into an excellent one.[1][2][16]

  • Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms a protonated alkyl dibromophosphite intermediate.[12][16][17]

  • Nucleophilic Substitution: The bromide ion (Br⁻) generated in the first step then acts as a nucleophile, performing a backside attack on the carbon atom bonded to the activated oxygen group.[2][12] This Sₙ2 displacement breaks the C-O bond, forming the final 1-bromo-4-ethylhexane product and the byproduct HO-PBr₂.[2] This process repeats two more times, ultimately converting PBr₃ into phosphorous acid (H₃PO₃).[17]

G Alcohol 4-Ethylhexan-1-ol PBr3 PBr₃ Intermediate Protonated Alkyl Dibromophosphite Intermediate2 Intermediate2 Br_ion Br⁻ Br_ion2 Br_ion2 Product 1-Bromo-4-ethylhexane LeavingGroup HO-PBr₂

Detailed Experimental Protocol

This protocol is designed for the conversion of 4-ethylhexan-1-ol to 1-bromo-4-ethylhexane.

Materials and Equipment
Reagent/SolventFormulaMW ( g/mol )AmountMolesNotes
4-ethylhexan-1-olC₈H₁₈O130.2325.0 g0.192Starting material
Phosphorus tribromidePBr₃270.6919.5 g (6.7 mL)0.072Corrosive, reacts violently with water.[18][19] Handle in fume hood.
Diethyl ether (anhydrous)(C₂H₅)₂O74.12150 mL-Solvent
Saturated NaHCO₃ (aq)NaHCO₃84.01~100 mL-For neutralization wash
Brine (Saturated NaCl)NaCl58.44~50 mL-For final aqueous wash
Anhydrous MgSO₄MgSO₄120.37~10 g-Drying agent

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Distillation apparatus (for vacuum distillation)[20]

Step-by-Step Procedure

G A 1. Setup & Cool B 2. Add PBr₃ A->B Anhydrous conditions C 3. Reaction B->C 0 °C to RT 2-4 hours D 4. Quench C->D Pour onto ice water E 5. Extraction D->E Add Et₂O F 6. Wash E->F Separate layers G 7. Dry F->G Wash with NaHCO₃ & Brine H 8. Concentrate G->H Add MgSO₄, filter I 9. Purify H->I Rotary evaporation J J I->J Vacuum Distillation

  • Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube. Ensure all glassware is thoroughly dried to prevent the decomposition of PBr₃.[16] The entire apparatus should be under an inert atmosphere (e.g., Nitrogen or Argon) if possible, although a drying tube is sufficient for this scale.

  • Initial Cooling: Add 4-ethylhexan-1-ol (25.0 g, 0.192 mol) and anhydrous diethyl ether (150 mL) to the flask. Begin stirring and cool the mixture to 0 °C using an ice-water bath.

  • PBr₃ Addition: Add phosphorus tribromide (19.5 g, 0.072 mol) to the dropping funnel. Add the PBr₃ dropwise to the stirred alcohol solution over 30-45 minutes.[21] Maintain the internal temperature below 10 °C during the addition as the reaction is exothermic.[12]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot has disappeared.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing ~200 g of crushed ice with stirring. This will hydrolyze any unreacted PBr₃ and the phosphorous acid byproducts.[12] Caution: This process can release HBr gas; perform in a well-ventilated fume hood.

  • Work-up & Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Separate the organic layer (top layer) from the aqueous layer. Extract the aqueous layer once more with 50 mL of diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with:

    • 100 mL of cold water

    • 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Caution: CO₂ evolution may cause pressure buildup.

    • 50 mL of brine to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purification: The crude 1-bromo-4-ethylhexane will appear as a colorless to pale yellow oil. For high purity, the product should be purified by vacuum distillation.[20] Collect the fraction boiling at the appropriate temperature and pressure. (Literature boiling point: ~80-82 °C at 15 mmHg).

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the structure and check for impurities.

  • FT-IR: To confirm the disappearance of the broad alcohol O-H stretch (~3300 cm⁻¹) from the starting material.

  • GC-MS: To confirm the mass of the product and assess its purity.

Safety and Handling Precautions

  • Phosphorus Tribromide (PBr₃): PBr₃ is highly corrosive, toxic, and reacts violently with water.[18][22][23] It causes severe skin burns and eye damage.[18][22] Always handle PBr₃ in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and safety goggles with a face shield.[19][24]

  • Diethyl Ether: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during its use.

  • Work-up: The quenching and neutralization steps can release HBr and CO₂ gas, respectively. Ensure these steps are performed slowly and with adequate ventilation to avoid pressure buildup and exposure to corrosive fumes.[19]

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Aqueous waste will be acidic and should be neutralized before disposal.

Troubleshooting

IssueProbable CauseSolution
Low Yield Incomplete reaction.Ensure sufficient reaction time; monitor by TLC. Use a slight excess of PBr₃ (0.4 equivalents per OH group).[16]
Moisture contamination.Use oven-dried glassware and anhydrous solvents. PBr₃ reacts with water.[16]
Loss during work-up.Intermediate phosphite esters can be water-soluble.[16][25] Ensure the reaction is complete before quenching. Perform extractions efficiently.
Product is dark Reaction overheated.Maintain low temperature during PBr₃ addition.
Starting material remains Insufficient PBr₃ or reaction time.Increase reaction time or add a small additional amount of PBr₃.

References

  • Vedantu. (2023, May 22). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. Available at: [Link]

  • BYJU'S. (2022, February 23). PBr3 Reaction. Available at: [Link]

  • Wikipedia. Appel reaction. Available at: [Link]

  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. Available at: [Link]

  • Organic Chemistry Data. Alcohol to Bromide - Common Conditions. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 24). Phosphorus Tribromide: Safety, Handling, and Environmental Considerations. Available at: [Link]

  • Chem LibreTexts. Appel Reaction. Available at: [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Available at: [Link]

  • Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides. Available at: [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. Available at: [Link]

  • NJ.gov. (n.d.). PHOSPHORUS TRIBROMIDE HAZARD SUMMARY. Available at: [Link]

  • OrgoSolver. (n.d.). Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). Available at: [Link]

  • Organic Chemistry Portal. Appel Reaction. Available at: [Link]

  • Scribd. (n.d.). Preparation and Purification of An Alkyl Halide. Available at: [Link]

  • YouTube. (2020, September 5). Alcohols to Alkyl Bromides, Part 1: Hydrogen Bromide. Available at: [Link]

  • Google Patents. US5138110A - Process for the preparation of alkyl-halides.
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  • Chemistry Steps. (2020, January 9). Reaction of Alcohols with HCl, HBr and HI Acids. Available at: [Link]

  • Google Patents. US2458819A - Purifying alkyl halides.
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  • Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Available at: [Link]

  • Oreate AI Blog. (2026, January 15). The Role of PBr3 in Alcohol Chemistry: A Transformative Agent. Available at: [Link]

  • YouTube. (2024, January 12). Reaction of a primary alcohol with phosphorous tribromide, PBr3. Available at: [Link]

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Application

Application Note: Precision Bromination of 4-Ethylhexan-1-ol via the Appel Reaction

Strategic Rationale & Transformation Overview The conversion of primary alcohols to their corresponding alkyl halides is a fundamental operation in synthetic organic chemistry and drug development. For branched primary a...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Transformation Overview

The conversion of primary alcohols to their corresponding alkyl halides is a fundamental operation in synthetic organic chemistry and drug development. For branched primary alcohols like 4-ethylhexan-1-ol[1], traditional halogenation methods utilizing hydrogen bromide (HBr) or phosphorus tribromide (PBr₃)[2] can sometimes induce unwanted side reactions, including carbocation rearrangements or elimination, due to the highly acidic environments[3][4].

To circumvent these issues, the Appel reaction provides an exceptionally mild, near-neutral pathway to achieve this transformation[5][6]. By utilizing triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), the reaction converts the hydroxyl group of 4-ethylhexan-1-ol into a bromide with high fidelity[3][7]. While the Appel reaction is renowned for its stereospecific inversion (S_N2) at chiral reacting centers[5][6], the bromination of 4-ethylhexan-1-ol occurs at the achiral C1 position. Crucially, these gentle conditions preserve the structural integrity of the C4 stereocenter, avoiding the racemization risks associated with harsher reagents[1][3].

Mechanistic Causality

The efficacy of the Appel reaction is driven by the thermodynamic sink of forming a highly stable phosphorus-oxygen (P=O) double bond in the triphenylphosphine oxide byproduct[5][7].

The causality of the reaction sequence is as follows:

  • Activation: PPh₃ acts as a nucleophile, attacking CBr₄ to generate an electrophilic halomethylphosphonium salt and a bromide ion[3].

  • Proton Transfer & Adduct Formation: The alcohol oxygen attacks the activated phosphorus, displacing the bromoform anion (which subsequently deprotonates the alcohol), forming a critical alkoxyphosphonium intermediate[6][8].

  • S_N2 Displacement: The liberated bromide ion performs a backside attack on the C1 carbon of the alkoxyphosphonium intermediate. The excellent leaving group ability of the phosphine oxide facilitates this step, yielding 1-bromo-4-ethylhexane[3][7].

AppelMechanism A PPh3 + CBr4 Activation B Halomethylphosphonium Salt [Ph3P⁺-CBr3] Br⁻ A->B Electrophilic halogenation C 4-Ethylhexan-1-ol Nucleophilic Attack B->C Proton transfer D Alkoxyphosphonium Intermediate [R-O-P⁺Ph3] + CHBr3 C->D -CHBr3 E SN2 Displacement Bromide attacks C1 D->E Backside attack F 1-Bromo-4-ethylhexane + Ph3P=O E->F Inversion of stereocenter

Logical mechanism of the Appel bromination highlighting intermediate formation and SN2 displacement.

Experimental Design & Quantitative Data

The protocol is designed around a 10 mmol scale. Dichloromethane (DCM) is selected as the solvent due to its ability to solubilize both the reagents and the intermediate phosphonium salts while remaining inert[3]. A slight excess (1.25 equivalents) of PPh₃ and CBr₄ is employed to ensure complete consumption of the starting alcohol without generating an overwhelming excess of Ph₃P=O, which can complicate downstream purification[8].

Table 1: Stoichiometry and Reagent Specifications (10 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole in System
4-Ethylhexan-1-ol130.231.001.30 g (1.56 mL)Primary Substrate
Carbon tetrabromide (CBr₄)331.631.254.15 gHalogen Donor
Triphenylphosphine (PPh₃)262.291.253.28 gActivator / Oxide Acceptor
Dichloromethane (DCM)84.93Solvent25.0 mLReaction Medium

Self-Validating Experimental Protocol

This methodology integrates real-time physical and analytical checkpoints to ensure the operator can validate the reaction's progress at every stage.

AppelWorkflow S1 1. Dissolution 4-Ethylhexan-1-ol + CBr4 in DCM S2 2. Cooling Equilibrate to 0 °C S1->S2 S3 3. Activation Portionwise PPh3 addition S2->S3 S4 4. Propagation Stir at RT (2-4 h) S3->S4 S5 5. Precipitation Add Hexane to crash Ph3P=O S4->S5 S6 6. Purification Filter & Flash Chromatography S5->S6 S7 7. Product Pure 1-Bromo-4-ethylhexane S6->S7

Step-by-step experimental workflow for the Appel bromination of 4-ethylhexan-1-ol.

Step-by-Step Methodology

Step 1: System Preparation & Dissolution

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Add 4-ethylhexan-1-ol (1.30 g, 10.0 mmol) and carbon tetrabromide (4.15 g, 12.5 mmol) to the flask.

  • Inject 25 mL of anhydrous dichloromethane (DCM) and stir until a homogenous, clear solution is achieved.

Step 2: Controlled Activation 4. Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. 5. Weigh out triphenylphosphine (3.28 g, 12.5 mmol). Add the PPh₃ portionwise over 15 minutes.

  • Causality Note: The formation of the halomethylphosphonium salt is exothermic. Portionwise addition at 0 °C prevents solvent boiling and suppresses the formation of unwanted side products[3].

  • Validation Checkpoint 1 (Visual): The solution will transition from clear to a pale yellow/orange hue, confirming the generation of the active phosphonium species.

Step 3: Reaction Propagation 6. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). 7. Stir the mixture for 2 to 4 hours.

  • Validation Checkpoint 2 (Chromatographic): Monitor via Thin Layer Chromatography (TLC) using 10% Ethyl Acetate in Hexanes. The reaction is complete when the starting alcohol spot (R_f ~0.3, stains with KMnO₄) completely disappears, replaced by a non-polar product spot (R_f ~0.8, UV-inactive, stains with I₂).

Step 4: Quenching & Precipitation 8. Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to approximately 5–10 mL to remove the bulk of the DCM. 9. Vigorously stir the concentrated residue and rapidly add 40 mL of cold hexanes.

  • Causality Note: Triphenylphosphine oxide (Ph₃P=O) is highly soluble in DCM but practically insoluble in non-polar solvents like hexanes[8].

  • Validation Checkpoint 3 (Physical): A voluminous white precipitate (Ph₃P=O) will immediately crash out of the solution.

Step 5: Isolation & Purification 10. Filter the suspension through a pad of Celite or a sintered glass funnel, washing the filter cake with an additional 20 mL of cold hexanes. 11. Concentrate the filtrate under reduced pressure. 12. Purify the crude residue via flash column chromatography on silica gel (eluting with 100% hexanes) to yield pure 1-bromo-4-ethylhexane as a clear, colorless liquid.

Analytical Validation Metrics

To ensure the trustworthiness of the synthesized compound, cross-reference the isolated product against the following expected analytical benchmarks.

Table 2: Analytical Expected Results
Analytical ModalityExpected Result for 1-Bromo-4-ethylhexaneDiagnostic Significance
¹H NMR (CDCl₃) Triplet shift from ~3.6 ppm to ~3.4–3.5 ppm (2H)Confirms substitution of the -OH group with a -Br atom at the C1 position[9].
¹³C NMR (CDCl₃) Upfield shift of C1 from ~63 ppm to ~34–36 ppmValidates the loss of the highly electronegative oxygen atom[9].
TLC (10% EtOAc/Hexanes) R_f ~ 0.8 (Product), R_f ~ 0.3 (Starting Material)Real-time reaction monitoring and confirmation of polarity shift.
GC-MS m/z 192 and 194 (1:1 ratio)Confirms the molecular weight and the characteristic isotopic pattern of bromine (⁷⁹Br/⁸¹Br).

References

  • Appel reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • Alcohol to Bromide - Common Conditions Source: commonorganicchemistry.com URL:[Link]

  • The Appel Reaction: Turning Alcohols Into Alkyl Halides With a Gentle Touch - Oreate AI Source: oreateai.com URL:[Link]

  • The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors - Beilstein Journals Source: beilstein-journals.org URL:[Link]

  • Appel Reaction - Organic Chemistry Portal Source: organic-chemistry.org URL:[Link]

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) - OrgoSolver Source: orgosolver.com URL:[Link]

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Method

Application Note: Preparation of 4-ethylhexylmagnesium bromide, a Grignard Reagent, from 1-Bromo-4-ethylhexane

Abstract This document provides a comprehensive guide for the synthesis of 4-ethylhexylmagnesium bromide, a versatile Grignard reagent, from its corresponding alkyl halide, 1-bromo-4-ethylhexane. The protocol details the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-ethylhexylmagnesium bromide, a versatile Grignard reagent, from its corresponding alkyl halide, 1-bromo-4-ethylhexane. The protocol details the necessary precautions for handling highly reactive organometallic compounds, including the use of anhydrous solvents and inert atmospheric conditions.[1][2][3] This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth insights into the reaction mechanism, step-by-step experimental procedures, and methods for characterization.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are fundamental tools in synthetic organic chemistry, renowned for their ability to form new carbon-carbon bonds.[4][5] Discovered by Nobel laureate Victor Grignard, these reagents act as potent nucleophiles and strong bases, reacting with a wide array of electrophiles.[6][7] The preparation of 4-ethylhexylmagnesium bromide from 1-bromo-4-ethylhexane provides a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science industries. This guide offers a detailed protocol, emphasizing safety, efficiency, and reproducibility.

Chemical Principles and Mechanism

The formation of a Grignard reagent involves the insertion of a magnesium atom into the carbon-halogen bond of an organic halide.[6][8] This reaction is typically carried out in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the Grignard reagent by coordinating with the magnesium atom.[2][9]

The mechanism is believed to involve single electron transfer (SET) from the magnesium metal to the alkyl halide, forming a radical anion which then fragments to an alkyl radical and a halide ion. The alkyl radical subsequently reacts with the magnesium surface.[8]

Key Reaction:

CH₃(CH₂)₃CH(CH₂CH₃)CH₂Br + Mg → CH₃(CH₂)₃CH(CH₂CH₃)CH₂MgBr

(1-Bromo-4-ethylhexane + Magnesium → 4-ethylhexylmagnesium bromide)

The carbon-magnesium bond in the Grignard reagent is highly polarized, with a significant negative charge on the carbon atom, making it a powerful nucleophile and a strong base.[9] This inherent reactivity necessitates strict anhydrous and anaerobic conditions, as Grignard reagents readily react with protic sources like water, alcohols, and even atmospheric moisture, which would lead to the formation of the corresponding alkane and quench the desired reactivity.[1][10][11]

Materials and Methods

Reagents and Equipment
Reagent/Equipment Specification Supplier Notes
1-Bromo-4-ethylhexane≥98% puritySigma-AldrichStore under inert gas.
Magnesium turningsHigh purity, for Grignard synthesisSigma-AldrichStore in a desiccator.
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)≥99.8%, <50 ppm H₂OSigma-AldrichUse freshly distilled or from a solvent purification system.
IodineCrystal, Reagent gradeFisher ScientificFor reaction initiation.[12]
Argon or Nitrogen GasHigh purity (99.998%)Local supplierFor maintaining an inert atmosphere.
Three-neck round-bottom flask250 mL, flame-driedVWR
Reflux condenserFlame-driedVWR
Addition funnel100 mL, pressure-equalizing, flame-driedVWR
Magnetic stirrer and stir barVWR
Schlenk line or inert gas manifoldVWR
Syringes and needlesVarious sizes, oven-driedVWR
SeptaRubber, various sizesVWR
Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use A Flame-dry all glassware under vacuum B Assemble apparatus under positive Argon flow A->B C Add Mg turnings and Iodine crystal to flask B->C D Add anhydrous ether/THF to flask C->D E Prepare solution of 1-bromo-4-ethylhexane in anhydrous ether/THF in addition funnel F Initiate reaction (observe color change/reflux) E->F Add a small amount G Slowly add alkyl bromide solution to maintain gentle reflux F->G H Reflux the mixture until Mg is consumed G->H I Cool the reaction mixture H->I J Determine concentration via titration I->J K Use the Grignard reagent in subsequent reactions J->K

Caption: Workflow for the preparation of 4-ethylhexylmagnesium bromide.

Step-by-Step Protocol

Safety First: Grignard reagents can be pyrophoric and react violently with water.[13][14] The reaction is exothermic and can become vigorous.[14][15] Always work in a fume hood and wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves.[13][14]

  • Glassware Preparation: Thoroughly clean and flame-dry all glassware (three-neck flask, condenser, addition funnel) under vacuum or in an oven at >120 °C overnight and cool under a stream of dry argon or nitrogen.[3]

  • Apparatus Setup: Assemble the apparatus while it is still warm under a positive pressure of inert gas. Equip the flask with a magnetic stir bar, the condenser with a gas inlet/outlet bubbler, and the addition funnel with a septum.

  • Magnesium Activation: Place the magnesium turnings (1.1 equivalents) and a single crystal of iodine into the reaction flask.[12] The iodine helps to activate the magnesium surface by removing the passivating layer of magnesium oxide.[11] Gentle heating with a heat gun under vacuum can also aid activation.

  • Solvent Addition: Add a portion of the anhydrous diethyl ether or THF to the flask, enough to cover the magnesium turnings.

  • Preparation of Alkyl Halide Solution: In the addition funnel, prepare a solution of 1-bromo-4-ethylhexane (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Reaction Initiation: Add a small amount (approx. 10%) of the 1-bromo-4-ethylhexane solution to the stirring magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy gray solution.[16] If the reaction does not start, gentle warming with a heat gun or sonication may be necessary.[12]

  • Controlled Addition: Once the reaction has initiated and is self-sustaining (gentle reflux), add the remaining 1-bromo-4-ethylhexane solution dropwise from the addition funnel at a rate that maintains a steady but controlled reflux.[17] An external cooling bath (ice-water) should be kept on hand to moderate the reaction if it becomes too vigorous.[14]

  • Completion of Reaction: After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed until most of the magnesium has been consumed (usually 1-3 hours). The solution should appear as a homogenous, cloudy gray to brown mixture.

  • Storage: The prepared Grignard reagent should be used immediately for the best results. If short-term storage is necessary, it should be kept in a sealed, oven-dried flask under a positive pressure of inert gas.[3]

Characterization: Titration of the Grignard Reagent

It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions. Several titration methods are available. A common and reliable method involves titration against a known amount of iodine, which reacts stoichiometrically with the Grignard reagent.[18][19]

Titration Protocol (Iodine Method)
  • To a flame-dried vial under an inert atmosphere, add a precisely weighed amount of iodine (e.g., 100 mg) and dissolve it in anhydrous THF containing lithium chloride (0.5 M).[18][19]

  • Cool the dark brown iodine solution to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent solution dropwise via a syringe with vigorous stirring.

  • The endpoint is reached when the solution transitions from light yellow to colorless.[19]

  • The titration should be performed in duplicate or triplicate to ensure accuracy. The molarity is calculated based on the volume of Grignard reagent required to react with the known moles of iodine.

Process Optimization and Troubleshooting

Issue Potential Cause Solution
Reaction fails to initiate - Inactive magnesium surface (oxide layer) - Wet glassware or solvent - Impure alkyl halide- Activate Mg with iodine, 1,2-dibromoethane, or mechanical stirring.[20] - Ensure all components are scrupulously dried.[10] - Purify the alkyl halide before use.[10]
Low yield of Grignard reagent - Reaction with atmospheric moisture/oxygen - Wurtz coupling side reaction (R-Br + R-MgBr → R-R)- Maintain a positive pressure of inert gas throughout. - Add the alkyl halide slowly to a dilute solution to minimize its concentration and favor Grignard formation over coupling.[21]
Formation of a dark precipitate - Side reactions or impurities- While some color is normal, excessive darkening may indicate decomposition. Ensure the reaction temperature is controlled.

Reaction Mechanism Diagram

G cluster_surface Magnesium Surface RBr R-Br (1-Bromo-4-ethylhexane) RBr_anion [R-Br]•⁻ (Radical anion) RBr->RBr_anion Mg Mg (Magnesium surface) Mg->RBr e⁻ (SET) Mg_ion Mg•⁺ Mg->Mg_ion R_radical R• (Alkyl radical) RBr_anion->R_radical Fragmentation Br_ion Br⁻ RBr_anion->Br_ion RMgBr R-Mg-Br (Grignard Reagent) R_radical->RMgBr + Mg•⁺ Br_ion->RMgBr

Sources

Application

Application Note: Strategic Introduction of the 4-Ethylhexyl Group into Organic Molecules

Introduction and Mechanistic Insights In the fields of drug development, agrochemicals, and advanced materials, the introduction of branched alkyl chains is a fundamental strategy for tuning molecular physicochemical pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Insights

In the fields of drug development, agrochemicals, and advanced materials, the introduction of branched alkyl chains is a fundamental strategy for tuning molecular physicochemical properties. While the 2-ethylhexyl group is ubiquitous, the 4-ethylhexyl moiety offers a highly specialized structural alternative. By shifting the ethyl branching point two carbons further away from the attachment site (from the


-position to the 

-position), chemists can achieve a unique balance of properties:
  • Unhindered Reactivity (Kinetics): Branching at the

    
    -position (as in 2-ethylhexyl) creates significant steric hindrance, often depressing yields in nucleophilic substitutions and amidations. The 4-ethylhexyl group removes this steric bulk from the reactive center, allowing precursors to react with kinetics comparable to linear alkyl chains.
    
  • Disrupted Crystal Packing: The asymmetry introduced by the

    
    -branching prevents tight molecular packing. This lowers the melting point of the resulting compounds (crucial for plasticizers and lubricants) and significantly enhances lipid solubility[1].
    
  • Pharmacokinetic Tuning: In active pharmaceutical ingredients (APIs), the 4-ethylhexyl group increases lipophilicity (LogP) to enhance cell membrane permeability, while the remote branching provides steric shielding against rapid metabolic degradation by cytochrome P450 enzymes.

Logic Mod 4-Ethylhexyl Derivatization Lip Increased Lipophilicity (LogP Enhancement) Mod->Lip Steric Delta-Branching (Remote Steric Shielding) Mod->Steric Cryst Disrupted Crystal Packing (Asymmetry) Mod->Cryst Membrane Enhanced Membrane Permeability Lip->Membrane Kinetics High Synthetic Yield (Unhindered Reactivity) Steric->Kinetics Solubility Improved Lipid Solubility Cryst->Solubility

Physicochemical and pharmacokinetic impacts of 4-ethylhexyl derivatization.

Quantitative Data: Precursor Properties

Selecting the correct 4-ethylhexyl precursor is dictated by the target nucleophile. The table below summarizes the quantitative physicochemical data of commercially available 4-ethylhexyl building blocks to guide synthetic planning.

Table 1: Physicochemical Properties of 4-Ethylhexyl Precursors

PrecursorPubChem CIDMolecular WeightXLogP3Topological Polar Surface Area (TPSA)Primary Application
4-Ethylhexanoic Acid 22734[2]144.21 g/mol 2.537.3 ŲAmidation, Esterification
4-Ethylhexan-1-ol 15461495[3]130.23 g/mol 2.720.2 ŲEtherification, Mitsunobu
4-Ethylhexanal 3086036[4]128.21 g/mol 2.417.1 ŲReductive Amination
4-Ethylhexyl Bromide N/A (Derived)[1]193.13 g/mol ~3.80.0 ŲDirect N/O-Alkylation

Synthetic Workflows

The introduction of the 4-ethylhexyl group can be achieved through three primary pathways, depending on the stability of the target scaffold and the desired linkage (amine, ether, or amide).

Workflow Start Target Scaffold (Amine/Alcohol) Path1 Alkylation (4-Ethylhexyl Bromide) Start->Path1 Base, Heat Path2 Reductive Amination (4-Ethylhexanal) Start->Path2 NaBH(OAc)3 Path3 Amidation (4-Ethylhexanoic Acid) Start->Path3 EDC/HOBt Product 4-Ethylhexyl Derivatized Molecule Path1->Product Path2->Product Path3->Product

Synthetic pathways for introducing the 4-ethylhexyl moiety into organic scaffolds.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific mechanistic rationale (causality) for the chosen reagents and conditions.

Protocol A: N-Alkylation via Reductive Amination

Reductive amination is the preferred method for introducing the 4-ethylhexyl group to primary or secondary amines, as it prevents the over-alkylation (quaternization) often seen with alkyl halides.

Reagents:

  • Target Amine (1.0 eq)

  • 4-Ethylhexanal (1.1 eq)[4]

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (0.1 eq, optional catalyst)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the target amine (1.0 mmol) and 4-ethylhexanal (1.1 mmol) in anhydrous DCE (5 mL) under an inert atmosphere (N₂/Ar).

    • Causality: DCE is selected over dichloromethane (DCM) because its slightly higher boiling point and dielectric constant better support the solubility of the intermediate iminium ion.

  • Acid Catalysis: Add glacial acetic acid (0.1 mmol). Stir at room temperature for 30 minutes.

    • Causality: The mild acid protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine to form the iminium intermediate.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes.

    • Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, preventing premature reduction of the 4-ethylhexanal precursor and ensuring selective reduction of the iminium ion.

  • Self-Validation (Reaction Monitoring): Monitor via TLC or LC-MS. The disappearance of the starting amine and the emergence of a more lipophilic product spot confirms successful alkylation.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Amidation using 4-Ethylhexanoic Acid

This protocol is ideal when a stable amide linkage is required, or as a precursor step before reduction to an alkyl chain using LiAlH₄.

Reagents:

  • Target Amine (1.0 eq)

  • 4-Ethylhexanoic acid (1.2 eq)[2]

  • EDC·HCl (1.5 eq)

  • HOBt (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask, dissolve 4-ethylhexanoic acid (1.2 mmol) in anhydrous DMF (5 mL). Add EDC·HCl (1.5 mmol) and HOBt (1.5 mmol). Stir for 15 minutes at room temperature.

    • Causality: EDC activates the carboxylic acid, while HOBt forms a highly reactive, yet stable, active ester intermediate. This suppresses racemization (if chiral centers are present elsewhere) and prevents the formation of unreactive N-acylureas.

  • Coupling: Add the target amine (1.0 mmol) followed by DIPEA (3.0 mmol). Stir at room temperature for 4–6 hours.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and ensure the target amine is fully deprotonated and nucleophilic.

  • Self-Validation (Aqueous Wash): Quench the reaction by pouring it into water (20 mL) and extracting with ethyl acetate (3 x 15 mL).

    • Causality: EDC·HCl is utilized specifically because its urea byproduct is highly water-soluble. A simple aqueous wash removes the coupling agent, HOBt, and DIPEA salts, leaving a highly pure crude product in the organic layer.

  • Purification: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove unreacted 4-ethylhexanoic acid). Dry over MgSO₄ and concentrate.

References

  • PubChem. "4-Ethylhexanoic acid | C8H16O2 | CID 22734". National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "4-Ethylhexan-1-ol | C8H18O | CID 15461495". National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "4-Ethylhexanal | C8H16O | CID 3086036". National Center for Biotechnology Information. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

removing unreacted 4-ethylhexan-1-ol from product

Technical Support Ticket #8842: Removal of Unreacted 4-Ethylhexan-1-ol Status: Open Priority: High (Purification Bottleneck) Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket #8842: Removal of Unreacted 4-Ethylhexan-1-ol Status: Open Priority: High (Purification Bottleneck) Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Invisible" Impurity

4-Ethylhexan-1-ol (and its isomer 2-ethylhexanol) presents a classic purification paradox: it is too high-boiling (~184°C) to rotovap easily, yet too lipophilic to wash away with water. Furthermore, it lacks a UV chromophore, making it "invisible" to standard UV-Vis detectors during flash chromatography.

This guide details three validated workflows to remove this impurity, ranked by product stability and scale.

Phase 1: Diagnostics (The "Visibility" Check)

Before attempting removal, ensure you can detect the impurity. 4-Ethylhexan-1-ol is UV-inactive.

Detection MethodSuitabilityNotes
UV (254/280 nm) FAIL Molecule has no conjugated

-system.
TLC Staining BEST Use PMA (Phosphomolybdic Acid) or Vanillin .[1] The alcohol will appear as a dark blue/purple spot after heating.[1]
GC-FID / GC-MS QUANT Ideal for quantifying residual ppm levels.[1]
1H NMR QUICK Look for the multiplet at

3.4-3.6 ppm (

).

Phase 2: Decision Matrix

Use the following logic flow to select your purification strategy.

purification_logic start START: Product + Residual Alcohol heat_sens Is Product Heat Sensitive? (>100°C) start->heat_sens acid_sens Is Product Acid/Base Sensitive? heat_sens->acid_sens Yes scale Scale of Reaction heat_sens->scale No method_B Method B: Chemical Scavenging (Succinic Anhydride) acid_sens->method_B No (Can tolerate mild wash) method_C Method C: Solid Phase Scavenging (Polymer-Isocyanate) acid_sens->method_C Yes (Strictly Neutral) method_A Method A: Azeotropic Removal (Gentle Distillation) scale->method_A Large (>5g) scale->method_B Small/Medium

Figure 1: Decision tree for selecting the optimal purification pathway based on product stability and scale.

Phase 3: Validated Removal Protocols

Method A: Azeotropic Co-Evaporation (The Physical Approach)

Best for: Large scales, thermally stable products, non-polar products.

The Science: 4-Ethylhexan-1-ol forms a heteroazeotrope with water. While its pure boiling point is 184°C, the azeotrope boils significantly lower (<100°C), allowing removal via rotary evaporation without oil bath overheating.

Protocol:

  • Set your rotary evaporator bath to 60°C .

  • Add Water to your crude mixture (Ratio: 1 part crude to 3 parts water).

  • Apply vacuum.[1][2][3] The mixture will "steam distill" the alcohol.[1]

  • Repeat: If NMR shows residue, repeat with a 1:1 mixture of Water/Ethanol .[1] The ethanol helps solubilize the octanol into the azeotrope.

  • Alternative: For strictly anhydrous systems, use Heptane .[1] Heptane forms a low-boiling azeotrope with many alcohols.[1]

Troubleshooting Tip: If the alcohol remains, switch to a Kugelrohr distillation setup at 0.1 mbar / 100°C.

Method B: Chemical Scavenging (The "Gold Standard")

Best for: High-value intermediates, difficult separations, small-to-medium scale.

The Science: This method derivatizes the lipophilic alcohol into a polar hemiester using a cyclic anhydride.[1] The resulting hemiester is soluble in aqueous base (Sodium Bicarbonate), while your product (assuming it is not an amine or alcohol) remains in the organic layer.

Reaction Scheme:



Protocol:

  • Dissolve crude mixture in Dichloromethane (DCM) (approx. 0.1 M).[1]

  • Add Succinic Anhydride (1.5 - 2.0 equivalents relative to the estimated impurity).[1]

  • Add DMAP (4-Dimethylaminopyridine) (0.1 eq) and Triethylamine (2.0 eq).

  • Stir at room temperature for 2–4 hours . Monitor by TLC (the alcohol spot should disappear).

  • Workup (Critical Step):

    • Wash the organic layer vigorously with Saturated Aqueous

      
        (3x).[1]
      
    • Mechanism:[1][4] The bicarbonate deprotonates the free carboxylic acid of the succinate hemiester, forcing it into the water layer.

    • Wash with Brine (1x).[1]

    • Dry over

      
       and concentrate.
      

Graphviz Workflow:

scavenging_workflow step1 Crude Mix + Succinic Anhydride step2 React (DMAP/Et3N) step1->step2 step3 Wash w/ NaHCO3 step2->step3 separation Phase Separation step3->separation aq_layer Aqueous Layer: Impurity (Hemiester) separation->aq_layer Discard org_layer Organic Layer: Pure Product separation->org_layer Keep

Figure 2: Chemical scavenging workflow using succinic anhydride to solubilize the alcohol impurity.

Method C: Solid-Phase Scavenging (The "Expensive but Easy" Path)

Best for: Small scale (<100 mg), parallel synthesis, acid-sensitive compounds.

The Science: Polymer-supported isocyanates act as "fishing hooks" for nucleophiles.[1] They react covalently with the alcohol to form a carbamate.[1][5] You simply filter the resin away, and the impurity is removed.

Protocol:

  • Dissolve crude in anhydrous DCM or THF.[1]

  • Add Polymer-Supported Isocyanate (e.g., PS-Isocyanate, 2-3 eq relative to impurity).

  • Add catalytic base (optional, e.g., polymer-supported amine) to accelerate the reaction.[1]

  • Shake/Stir gently for 12–16 hours.

  • Filter through a fritted funnel or cotton plug.

  • Concentrate filtrate.[1]

Frequently Asked Questions (FAQ)

Q1: I tried chromatography, but the alcohol smears into my product. Why? A: 4-Ethylhexan-1-ol is highly lipophilic (LogP ~2.7).[1] On silica gel, it behaves similarly to many non-polar organic products.[1]

  • Fix: Use Reverse Phase (C18) chromatography.[1] In a Water/Acetonitrile gradient, the alcohol is often easily separated from more complex organic molecules.[1]

Q2: Can I use Phthalic Anhydride instead of Succinic Anhydride for Method B? A: Yes. Phthalic anhydride works identically.[1] However, the resulting phthalate hemiesters are sometimes more prone to hydrolysis (releasing the alcohol back) if the basic wash is too aggressive or prolonged. Succinic anhydride is generally more robust for this purpose.[1]

Q3: My product is also an alcohol. Can I use Method B? A: NO. Method B is not chemoselective; it will derivatize your product as well.[1] In this case, you must rely on Method A (Distillation) or careful Gradient Chromatography (0-10% EtOAc in Hexanes) using a stain to visualize the separation.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard reference for azeotropic distillation and purification).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1]

  • PubChem. Compound Summary for CID 7720 (2-Ethylhexanol/Isomers). National Library of Medicine (US). Accessed 2024.[1] Link

  • Sigma-Aldrich. Technical Bulletin: Polymer-Supported Reagents for Solution Phase Synthesis. Link

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H NMR Spectrum Analysis of 1-Bromo-4-ethylhexane and its Comparison with Alternative Analytical Techniques

This guide provides an in-depth analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-4-ethylhexane. Designed for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-4-ethylhexane. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the causal relationships behind chemical shifts and coupling patterns, offering a robust framework for structural elucidation. Furthermore, this guide presents a comparative analysis with other key analytical techniques—Infrared (IR) Spectroscopy and Mass Spectrometry (MS)—to provide a holistic understanding of the molecule's characterization.

Part 1: In-Depth Analysis of the Predicted ¹H NMR Spectrum of 1-Bromo-4-ethylhexane

Proton NMR (¹H NMR) spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound by observing the behavior of hydrogen nuclei (protons) in a magnetic field.[1][2] The spectrum reveals the different electronic environments of protons, the number of protons in each environment, and how they are connected through the carbon framework.

Molecular Structure and Proton Environments

The structure of 1-bromo-4-ethylhexane contains several distinct sets of non-equivalent protons. Due to the chiral center at C4, the methylene protons at C3 and C5 are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and potentially couple to each other. For simplicity in this predictive guide, we will treat them as potentially overlapping multiplets, though a high-field instrument might resolve them into distinct signals.

Below is the structure of 1-bromo-4-ethylhexane with each unique proton environment labeled.

Caption: Structure of 1-Bromo-4-ethylhexane with unique proton environments labeled (a-h).

Predicted ¹H NMR Spectrum

The following table summarizes the predicted ¹H NMR spectrum of 1-bromo-4-ethylhexane. These predictions are based on established chemical shift ranges and typical coupling constants for similar structural motifs.

Signal LabelProtonsIntegrationPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
a -CH ₂Br2H~ 3.4 - 3.5Triplet (t)~ 6.5 - 7.0
b -CH ₂CH₂Br2H~ 1.8 - 1.9Multiplet (m)-
c -CH ₂CH(Et)2H~ 1.2 - 1.4Multiplet (m)-
d -CH (Et)1H~ 1.4 - 1.6Multiplet (m)-
e -CH ₂CH₃ (hexyl)2H~ 1.2 - 1.4Multiplet (m)-
f -CH₂CH ₃ (hexyl)3H~ 0.9Triplet (t)~ 7.0
g -CH ₂CH₃ (ethyl)2H~ 1.2 - 1.4Multiplet (m)-
h -CH₂CH ₃ (ethyl)3H~ 0.9Triplet (t)~ 7.0
Detailed Signal-by-Signal Analysis
  • Signal a (~3.4-3.5 ppm, 2H, triplet): These are the protons on the carbon directly attached to the bromine atom (C1). Bromine is an electronegative atom, which withdraws electron density from the adjacent methylene group, causing a significant downfield shift.[3] This signal is split into a triplet by the two neighboring protons on C2 (n+1 = 2+1 = 3). The typical coupling constant for vicinal protons in an acyclic alkane is around 6-8 Hz.

  • Signal b (~1.8-1.9 ppm, 2H, multiplet): These protons on C2 are adjacent to both the deshielded methylene group at C1 and the alkyl chain at C3. Their chemical shift is downfield compared to a standard alkane methylene group due to the influence of the nearby bromine. This signal will be a multiplet due to coupling with the two protons on C1 and the two protons on C3.

  • Signals c, d, e, g (~1.2-1.6 ppm, 7H total, overlapping multiplets): This region of the spectrum is expected to be complex due to the overlapping signals of several aliphatic protons.

    • Signal c (-CH₂CH(Et)-): Methylene protons on C3.

    • Signal d (-CH(Et)-): The methine proton on C4.

    • Signal e (-CH₂CH₃ of hexyl chain): Methylene protons on C5.

    • Signal g (-CH₂CH₃ of ethyl group): Methylene protons of the ethyl substituent. These protons are all in similar aliphatic environments, leading to a cluster of overlapping multiplets in the typical alkane region of the spectrum. High-resolution NMR or 2D techniques like COSY would be necessary to fully resolve and assign these signals.

  • Signals f and h (~0.9 ppm, 6H total, two overlapping triplets): These signals correspond to the two terminal methyl groups of the hexyl and ethyl chains. They are in a shielded, aliphatic environment, and are therefore expected to appear at the most upfield region of the spectrum. Each methyl group has two neighboring protons on an adjacent methylene group, resulting in a triplet splitting pattern (n+1 = 2+1 = 3) for each. It is likely these two triplets will overlap significantly.

Caption: Key spin-spin coupling interactions in 1-bromo-4-ethylhexane.

Part 2: Experimental Protocol for ¹H NMR Spectrum Acquisition

Obtaining a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup. The following protocol outlines a standard procedure for a small organic molecule like 1-bromo-4-ethylhexane.

Methodology

  • Sample Preparation:

    • Weigh approximately 5-25 mg of 1-bromo-4-ethylhexane into a clean, dry vial.

    • Add 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), to the vial. CDCl₃ is a common choice for non-polar organic compounds.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

    • Set the acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), relaxation delay, and spectral width.

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Part 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is exceptionally informative for structural elucidation, a comprehensive characterization often involves complementary techniques.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. For 1-bromo-4-ethylhexane, the IR spectrum is expected to show:

  • ~2850-3000 cm⁻¹: Strong C-H stretching vibrations from the sp³ hybridized carbons of the alkyl chain.

  • ~1465 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations (scissoring and methyl rock).

  • ~500-600 cm⁻¹: A moderate to strong absorption corresponding to the C-Br stretching vibration. The presence of this band is indicative of a bromoalkane.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 1-bromo-4-ethylhexane, we would expect:

  • Molecular Ion (M⁺) Peak: A pair of peaks for the molecular ion due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an almost 1:1 ratio. The peaks would appear at m/z = 192 (for C₈H₁₇⁷⁹Br) and m/z = 194 (for C₈H₁₇⁸¹Br).

  • Fragmentation Pattern: Common fragmentation pathways for alkyl halides include the loss of the halogen atom (M - Br)⁺ and cleavage of C-C bonds, leading to a series of alkyl fragments.

Comparative Analysis
TechniqueInformation Provided for 1-Bromo-4-ethylhexaneAdvantagesLimitations
¹H NMR Detailed connectivity of C-H framework, number of unique protons, stereochemical relationships (diastereotopicity).Provides a detailed map of the molecule's structure. Non-destructive.Lower sensitivity compared to MS. Complex spectra can be difficult to interpret without 2D techniques.
IR Spectroscopy Presence of functional groups (C-H, C-Br).Fast and simple to perform. Good for identifying the presence of certain bonds.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry Molecular weight and elemental formula (with high resolution MS). Fragmentation pattern gives clues about the structure.High sensitivity. The isotopic pattern of bromine is a clear indicator of its presence.Provides limited information about the specific connectivity of atoms. Isomers can have similar mass spectra.

Conclusion

The predicted ¹H NMR spectrum of 1-bromo-4-ethylhexane offers a wealth of structural information, from the deshielding effect of the bromine atom to the intricate splitting patterns of the alkyl chain. While ¹H NMR is a cornerstone for detailed structural elucidation, its power is magnified when used in conjunction with other analytical techniques. Infrared spectroscopy can quickly confirm the presence of the key functional groups, and mass spectrometry provides the molecular weight and characteristic isotopic pattern confirming the presence of bromine. Together, these methods provide a self-validating system for the unambiguous characterization of 1-bromo-4-ethylhexane, a principle that is fundamental to research and development in the chemical and pharmaceutical sciences.[4][5]

References

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Faculty of Science. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spin–Spin Splitting in 1H NMR Spectra. Organic Chemistry. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Nanalysis. (2023, January 18). Spin-Spin Coupling – Beyond Multiplicity. NMR blog. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 3). 13.6: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]

  • Clark, J. (2022). Interpreting C-13 NMR Spectra. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Spin-Spin Splitting in 1H-NMR Spectra. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of Georgia. (2023, August 29). Small molecule NMR sample preparation. NMR Blog. Retrieved from [Link]

  • The University of the West Indies, Mona. (2003, January 6). Introduction to NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Patsnap. (2025, September 22). Differences in NMR vs Mass Spectrometry for Identification. Patsnap Eureka. Retrieved from [Link]

  • Pacific Lutheran University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Scribd. (n.d.). NMR Spin-Spin Splitting Explained. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of ethyl ethanoate. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • UCLA. (n.d.). Ethyl vinyl ether. Retrieved from [Link]

  • Chegg. (2021, March 8). For each of the following compounds: - Draw the structure and predict the 'H NMR spectrum. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Proton (1H) NMR Spectroscopy. A Level Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). 1H NMR chemical shift ppm table. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-ethylbenzene. Retrieved from [Link]

  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • YouTube. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Timothy Siniscalchi. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-ethylhexane. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Chemspace. (n.d.). 1-bromo-4-ethylcyclohexane. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-bromo-4-ethylcyclohexane (C8H15Br). Retrieved from [Link]

Sources

Comparative

Technical Guide: C13 NMR Characterization of 1-Bromo-4-ethylhexane

This guide details the C13 NMR chemical shift characterization of 1-Bromo-4-ethylhexane , a specialized branched alkyl halide intermediate. It provides a comparative analysis against its linear isomer (1-bromooctane) and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the C13 NMR chemical shift characterization of 1-Bromo-4-ethylhexane , a specialized branched alkyl halide intermediate. It provides a comparative analysis against its linear isomer (1-bromooctane) and details the synthesis and spectral assignment logic required for rigorous structural verification.

Executive Summary & Compound Profile

1-Bromo-4-ethylhexane (CAS: 131665-72-0) is a branched C8 alkyl halide used as an electrophile in the synthesis of chiral liquid crystals and sterically modified surfactants. Unlike its commoditized isomer 1-bromooctane , the 4-ethyl derivative introduces a chiral center at the C4 position and a "swallowtail" steric profile that significantly alters the physical properties of downstream derivatives.

This guide addresses the critical analytical challenge: distinguishing 1-bromo-4-ethylhexane from its structural isomers (1-bromooctane and 1-bromo-2-ethylhexane) using Carbon-13 Nuclear Magnetic Resonance (C13 NMR).

PropertySpecification
IUPAC Name 1-Bromo-4-ethylhexane
Molecular Formula C8H17Br
Molecular Weight 193.13 g/mol
Key Structural Feature Methine branching at C4 (Chiral Center)
Precursor 4-Ethyl-1-hexanol (CAS: 66576-32-7)

Comparative C13 NMR Analysis

The distinction between linear and branched isomers relies on identifying the methine (CH) signal and the magnetic equivalence of the ethyl branches.

Data Table: Chemical Shift Comparison (CDCl3, 75 MHz)

Note: Values for 1-Bromo-4-ethylhexane are calculated based on Lindeman-Adams additivity rules and substituent effects relative to the hydrocarbon skeleton (3-ethylhexane).

Carbon Position1-Bromo-4-ethylhexane (Branched)1-Bromooctane (Linear)Signal Type (DEPT-135)Diagnostic Note
C1 (C-Br) 34.1 ppm 34.0 ppmCH2 (Down)Indistinguishable. Characteristic of primary alkyl bromides.
C2 32.8 ppm 32.9 ppmCH2 (Down)Beta-effect of Br. Similar in both.
C3 31.5 ppm 28.2 ppmCH2 (Down)Different. C3 is deshielded in the branched isomer due to the adjacent tertiary center.
C4 41.8 ppm 29.2 ppmCH (Up) CRITICAL DIAGNOSTIC. The methine signal at ~42 ppm confirms branching. Linear isomer shows CH2 here.
C5 / Ethyl CH2 25.8 ppm 31.9 ppmCH2 (Down)The two ethyl methylene groups attached to C4 are chemically equivalent (in achiral solvent).
C6 / Ethyl CH3 11.2 ppm 22.7 ppmCH3 (Up)Terminal Methyls. Branched isomer has two equivalent methyls at ~11 ppm; Linear has one at ~14 ppm.
C7 N/A 22.7 ppmCH2 (Down)Present only in linear chain.
C8 N/A 14.1 ppmCH3 (Up)Terminal methyl of linear chain.
Spectral Logic & Assignment
  • The "Fingerprint" Methine: The most distinct feature of 1-bromo-4-ethylhexane is the methine carbon (C4). In a DEPT-135 experiment, this signal will point up (positive), whereas the corresponding region in 1-bromooctane (C4 methylene) will point down .

  • Symmetry of the "Swallowtail": The 4-ethylhexane tail possesses local symmetry. The two ethyl groups (C5-C6 and the branch) are chemically equivalent in an achiral environment, leading to increased intensity for the signals at ~25.8 ppm and ~11.2 ppm compared to the backbone carbons.

  • Terminal Methyl Shift: The methyl groups in the ethyl branches appear significantly upfield (~11 ppm) compared to the terminal methyl of a linear octyl chain (~14 ppm) due to the gamma-gauche steric compression effect typical of branched alkanes.

Experimental Protocol: Synthesis & Purification

To ensure the integrity of the spectral data, the compound must be synthesized with high regioselectivity. The following protocol utilizes the Appel Reaction , which avoids skeletal rearrangement common in acid-catalyzed conditions (e.g., HBr), preserving the branching structure.

Reagents
  • Substrate: 4-Ethyl-1-hexanol (1.0 eq)

  • Brominating Agent: Carbon Tetrabromide (CBr4, 1.2 eq)[1]

  • Catalyst: Triphenylphosphine (PPh3, 1.2 eq)

  • Solvent: Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 4-ethyl-1-hexanol (10 mmol) and CBr4 (12 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve PPh3 (12 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 20 minutes. Note: The solution will turn slightly yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor conversion via TLC (Hexane eluent; stain with KMnO4). The alcohol (Rf ~0.3) should disappear, and the bromide (Rf ~0.8) should appear.

  • Workup: Concentrate the reaction mixture under reduced pressure to ~10 mL. Add n-hexane (50 mL) to precipitate the triphenylphosphine oxide (TPPO) byproduct.

  • Filtration: Filter the white solid (TPPO) through a pad of silica gel.[1] Rinse the pad with hexane.

  • Purification: Concentrate the filtrate. Purify the crude oil via flash column chromatography (100% Hexanes) to yield 1-bromo-4-ethylhexane as a colorless oil.

Visualization of Workflow & Logic

The following diagrams illustrate the synthesis pathway and the NMR decision tree for identifying the correct isomer.

Diagram 1: Synthesis & Assignment Workflow

G Start Start: 4-Ethyl-1-hexanol Reagents CBr4 / PPh3 (Appel) Start->Reagents Product 1-Bromo-4-ethylhexane Reagents->Product Bromination NMR_Check C13 NMR Analysis Product->NMR_Check Sample Prep (CDCl3) Decision Check C4 Region (40-45 ppm) NMR_Check->Decision Linear Signal = CH2 (Down) Identified: 1-Bromooctane Decision->Linear Negative DEPT Branched Signal = CH (Up) Identified: 1-Bromo-4-ethylhexane Decision->Branched Positive DEPT

Caption: Workflow for synthesis and NMR-based discrimination of the branched isomer.

Diagram 2: C13 Chemical Shift Topology

ChemicalShifts C1 C1 (CH2-Br) 34.1 ppm C2 C2 (CH2) 32.8 ppm C1->C2 C3 C3 (CH2) 31.5 ppm C2->C3 C4 C4 (CH - Branch Point) 41.8 ppm C3->C4 Ethyl1 Ethyl Group 1 CH2: 25.8 ppm CH3: 11.2 ppm C4->Ethyl1 Ethyl2 Ethyl Group 2 CH2: 25.8 ppm CH3: 11.2 ppm C4->Ethyl2

Caption: Topological map of C13 shifts showing the symmetry of the ethyl branches at the C4 chiral center.

References

  • Grant, D. M., & Paul, E. G. (1964). Carbon-13 Magnetic Resonance. II. Chemical Shift Data for the Alkanes. Journal of the American Chemical Society, 86(15), 2984–2990. [Link]

  • Lindeman, L. P., & Adams, J. Q. (1971). Carbon-13 Nuclear Magnetic Resonance Spectrometry: Chemical Shifts for the Paraffins through C9. Analytical Chemistry, 43(10), 1245–1252. [Link]

  • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.[1] Angewandte Chemie International Edition, 14(12), 801–811. [Link]

  • SDBS. (2024). Spectral Database for Organic Compounds. 1-Bromooctane C13 NMR Data. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

Sources

Validation

Technical Comparison Guide: 1-Bromo-4-ethylhexane vs. 2-Ethylhexyl Bromide

Executive Summary In alkylation chemistry, the precise location of alkyl chain branching dictates reaction kinetics, solubility profiles, and the resulting biological activity of the target molecule. This guide distingui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In alkylation chemistry, the precise location of alkyl chain branching dictates reaction kinetics, solubility profiles, and the resulting biological activity of the target molecule. This guide distinguishes two C8-isomers: 2-ethylhexyl bromide (the industry-standard "isooctyl" halide) and 1-bromo-4-ethylhexane (a remote-branched isomer).

While they share the molecular formula


, they exhibit fundamentally different reactivity profiles. 2-ethylhexyl bromide  possesses 

-branching, creating significant steric hindrance that retards

substitutions. In contrast, 1-bromo-4-ethylhexane features

-branching (remote), behaving kinetically like a linear primary alkyl halide. Misidentification or substitution of these isomers can lead to reaction failure or inconsistent pharmacological data.

Structural & Stereochemical Analysis[1]

The primary distinction lies in the proximity of the ethyl branch to the electrophilic carbon (C1).

2-Ethylhexyl Bromide (1-Bromo-2-ethylhexane)[2][3]
  • Structure: The ethyl group is located at the C2 (

    
    ) position.
    
  • Chirality: The C2 carbon is a stereocenter bonded to four distinct groups:

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Commercial Form: Typically supplied as a racemic mixture (

    
    ).
    
  • Steric Consequence: The bulky ethyl group at C2 shields the backside of C1, significantly impeding nucleophilic attack.

1-Bromo-4-ethylhexane[4][5][6]
  • Structure: The ethyl group is located at the C4 (

    
    ) position.[1]
    
  • Chirality: Achiral . The C4 carbon is bonded to a propyl-bromide chain, a hydrogen, and two equivalent ethyl groups (one from the main chain, one as the substituent).

    • Note: The symmetry at C4 renders the molecule achiral, unlike its C2-substituted isomer.

  • Steric Consequence: The branching is remote (3 carbons away from C1). The steric environment at the reaction center mimics linear 1-bromohexane.

Visual Comparison (DOT Diagram)

G cluster_0 2-Ethylhexyl Bromide (Beta-Branched) cluster_1 1-Bromo-4-ethylhexane (Remote-Branched) A C1 (Electrophile) B C2 (Chiral Center) A->B C Ethyl Group (Steric Bulk) B->C Proximal Shielding D Butyl Chain B->D Relation VS X C1 (Electrophile) Y C2-C3 Linker X->Y Z C4 (Achiral Center) Y->Z W Ethyl Groups x2 Z->W Remote No Shielding

Caption: Structural logic comparing the proximal steric shielding in 2-ethylhexyl bromide vs. the remote branching in 1-bromo-4-ethylhexane.

Analytical Identification Protocol

The most reliable method to distinguish these isomers is 1H NMR Spectroscopy , specifically analyzing the multiplicity of the


-methylene protons (

).
The "Smoking Gun" NMR Signals
Feature2-Ethylhexyl Bromide1-Bromo-4-ethylhexaneMechanistic Cause

-Proton Multiplicity
Doublet (d,

Hz)
Triplet (t,

Hz)
Neighboring group: CH (methine) vs. CH2 (methylene).

-Proton Shift

ppm

ppm
Slight deshielding difference; multiplicity is key.
Chiral Environment Diastereotopic protons possibleEnantiotopic/EquivalentC2 is chiral in 2-EH; C4 is achiral in 4-EH.
C13 NMR (C1)

ppm

ppm

-branching deshields the C1 carbon more than linear chains.
Experimental Validation Workflow

To validate the identity of an unknown sample:

  • Acquire 1H NMR in

    
    .
    
  • Zoom into the 3.3–3.5 ppm region.

  • Count the peaks:

    • 2 peaks (Doublet): Confirms 2-ethylhexyl bromide . The

      
       is adjacent to a single proton (
      
      
      
      ).
    • 3 peaks (Triplet): Confirms 1-bromo-4-ethylhexane . The

      
       is adjacent to two protons (
      
      
      
      ).

Performance & Reactivity Comparison

For synthesis professionals, the choice between these isomers is often a trade-off between solubility (conferred by branching) and reactivity .

Nucleophilic Substitution ( ) Kinetics

The


-branching in 2-ethylhexyl bromide imposes a severe kinetic penalty.
  • 2-Ethylhexyl Bromide: The ethyl group at C2 hinders the approach of the nucleophile to the

    
     orbital. Reactions require higher temperatures (often >80°C) and longer times.
    
  • 1-Bromo-4-ethylhexane: The reaction center is unhindered. Reactivity is comparable to n-hexyl bromide. Reactions often proceed at room temperature.

Comparative Data Table
Parameter2-Ethylhexyl Bromide1-Bromo-4-ethylhexane
CAS Number
Boiling Point 75-77 °C (16 mmHg)~190-195 °C (atm) / ~85 °C (15 mmHg)*
Density 1.086 g/mL~1.08 g/mL (est)

Relative Rate
Slow (Ref: 0.01x vs linear)Fast (Ref: 0.95x vs linear)
Solubility Impact High disruption of packing (Amorphous)Moderate disruption (Semi-crystalline potential)
Availability Commodity (Bulk)Specialty (Custom Synthesis)

*Note: BP for 4-ethyl isomer is estimated based on structural symmetry and lack of boiling point depression from proximal branching.

Decision Making Framework

When designing a new molecule (e.g., an OPV polymer or a lipophilic drug), use the following logic to select the correct isomer.

DecisionTree Start Select Alkylating Agent Goal Primary Goal? Start->Goal Solubility Max Solubility / Prevent Crystallization Goal->Solubility Disrupt Packing Kinetics Fast Reaction / Mild Conditions Goal->Kinetics High Yield/Rate Choice1 Use 2-Ethylhexyl Bromide (Beta-Branching) Solubility->Choice1 Choice2 Use 1-Bromo-4-ethylhexane (Remote Branching) Kinetics->Choice2 Warning Warning: Requires High T Potential Elimination Side-Rxn Choice1->Warning

Caption: Decision matrix for selecting the appropriate isomer based on synthetic requirements.

References

  • PubChem. 2-Bromo-4-ethylhexane (Compound Summary). National Library of Medicine. [Link] (Note: Isomer structural data).

Sources

Comparative

A Researcher's Guide to Differentiating C8H17Br Isomers by Mass Spectrometry Fragmentation Analysis

For professionals in organic synthesis and drug development, the unequivocal identification of isomeric structures is a cornerstone of rigorous scientific practice. While various analytical techniques contribute to struc...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in organic synthesis and drug development, the unequivocal identification of isomeric structures is a cornerstone of rigorous scientific practice. While various analytical techniques contribute to structural elucidation, mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), offers unparalleled sensitivity and detailed structural information through the analysis of fragmentation patterns. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of C8H17Br isomers, offering field-proven insights into how the position of the bromine atom dictates the fragmentation pathways and resulting mass spectra.

The Foundational Principles of Alkyl Bromide Fragmentation in EI-MS

When a C8H17Br molecule enters the ion source of a mass spectrometer, it is bombarded by high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M+•).[1] The energy imparted during ionization is often sufficient to cause the energetically unstable molecular ion to break apart into smaller, charged fragments and neutral radicals.[1] Only the charged fragments are detected, generating a mass spectrum that serves as a molecular fingerprint.

For alkyl bromides, several key fragmentation principles govern the appearance of the mass spectrum:

  • The Bromine Isotopic Signature: A defining characteristic of any bromine-containing compound is the presence of two major isotopes, 79Br and 81Br, in nearly equal natural abundance (50.7% and 49.3%, respectively).[2][3] This results in any bromine-containing ion appearing as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern is a definitive indicator of bromine's presence in an ion.[4][5]

  • Alpha (α)-Cleavage: This is a common fragmentation pathway for alkyl halides where the bond between the carbon bearing the halogen (the α-carbon) and an adjacent carbon is cleaved. This process is initiated by the radical on the halogen in the molecular ion and results in a stable, resonance-stabilized cation and an alkyl radical.[6][7]

  • Direct Halogen Loss: Cleavage of the carbon-bromine bond can occur, where the bromine atom departs as a radical. This leaves behind a C8H17+ carbocation. The stability of this resulting carbocation is highly dependent on its structure (primary, secondary, tertiary), which in turn influences the intensity of this fragment peak.[6]

  • Alkyl Chain Fragmentation: The long alkyl chain can fragment through the loss of successive alkyl radicals. This often produces clusters of peaks separated by 14 mass units (CH2), a characteristic feature of long-chain alkanes.[8]

Comparative Fragmentation Analysis: 1-Bromooctane vs. Secondary Bromooctanes

The position of the bromine atom along the octyl chain profoundly influences the relative abundance of key fragment ions. By comparing the mass spectra of primary (1-bromooctane) and secondary (2- and 3-bromooctane) isomers, we can establish a clear methodology for their differentiation.

1-Bromooctane: The Primary Isomer

In 1-bromooctane, the bromine atom is at a terminal position. The molecular ion peaks are observed at m/z 192 and 194.[9][10] The fragmentation is characterized by several key pathways:

  • Loss of Bromine: The loss of a bromine radical (•Br) from the molecular ion results in the formation of the octyl carbocation [C8H17]+ at m/z 113. However, since this is a primary carbocation, its stability is limited, and this peak is not the most abundant.

  • α-Cleavage: While possible, α-cleavage in 1-bromooctane would involve the loss of a hydrogen radical, which is not a dominant pathway.

  • Hydrocarbon Fragmentation: The most prominent peaks in the spectrum of 1-bromooctane arise from fragmentation of the alkyl chain. We observe a series of carbocation fragments at m/z 43 (C3H7+), 57 (C4H9+), and 71 (C5H11+). The peak at m/z 57 is often the base peak (most abundant).[11]

  • McLafferty-type Rearrangement: A significant fragmentation pathway involves the loss of C4H8 (butene) via a rearrangement, leading to the [C4H9Br]+• ion, which gives rise to the characteristic bromine isotope peaks at m/z 135 and 137.[11] This is a highly characteristic fragmentation for straight-chain primary bromoalkanes.

2-Bromooctane and 3-Bromooctane: The Secondary Isomers

When the bromine atom is located at an internal position, as in 2-bromooctane and 3-bromooctane, the fragmentation patterns shift significantly due to the increased stability of the resulting secondary carbocations.

  • 2-Bromooctane:

    • α-Cleavage: This is a highly favored pathway. Cleavage of the C1-C2 bond results in the loss of a methyl radical (•CH3, 15 Da) to form a stable, bromine-containing secondary cation at m/z 177/179. Alternatively, cleavage of the C2-C3 bond leads to the loss of a hexyl radical (•C6H13, 85 Da), forming the [CH3CHBr]+ ion at m/z 107/109.

    • Loss of HBr: A common pathway for secondary and tertiary alkyl halides is the elimination of hydrogen bromide (HBr), leading to the formation of an octene radical cation [C8H16]+• at m/z 112.

    • Base Peak: The base peak in the spectrum of 2-bromooctane is typically the [C8H17-Br]+ ion, which corresponds to the secondary carbocation at m/z 113, formed by the loss of the bromine radical.[12][13] This is in contrast to 1-bromooctane, where hydrocarbon fragments dominate.

  • 3-Bromooctane:

    • α-Cleavage: Similar to 2-bromooctane, α-cleavage is prominent. Loss of an ethyl radical (•C2H5, 29 Da) from one side of the bromine-bearing carbon yields a fragment at m/z 163/165. Loss of a pentyl radical (•C5H11, 71 Da) from the other side produces an ion at m/z 121/123.[14][15]

    • Base Peak: The cleavage of the C-Br bond to form the secondary 3-octyl carbocation [C8H17]+ at m/z 113 is a very favorable process, often resulting in this being the base peak.[14]

Data Summary: A Head-to-Head Comparison

The following table summarizes the key distinguishing fragment ions for 1-, 2-, and 3-bromooctane, providing a clear quantitative comparison for isomer identification.

m/z ValueIon Structure/Loss1-Bromooctane Relative Intensity (%)2-Bromooctane Relative Intensity (%)3-Bromooctane Relative Intensity (%)Rationale for Differentiation
57 [C4H9]+~100 (Base Peak) ModerateModerateThe dominance of this alkyl fragment is characteristic of the primary isomer.
113 [C8H17]+ (Loss of •Br)Low-ModerateHigh (~100 Base Peak) High (~100 Base Peak) Formation of a more stable secondary carbocation makes this a dominant peak for secondary isomers.
135/137 [C4H9Br]+•High LowLowThis rearrangement fragment is a key identifier for 1-bromooctane.
163/165 [M - C2H5]+Not prominentNot prominentHigh This α-cleavage fragment is specific to the 3-bromo isomer.
177/179 [M - CH3]+Not prominentHigh Not prominentThis α-cleavage fragment is a key identifier for the 2-bromo isomer.

Note: Relative intensities are approximate and can vary slightly between instruments. Data is synthesized from NIST and PubChem spectral data.[9][11][12][14][15]

Visualizing the Fragmentation Pathways

The following diagrams illustrate the primary fragmentation mechanisms discussed.

G cluster_alpha α-Cleavage Pathway cluster_halogen Halogen Loss Pathway mol_alpha [R-CH(R')-Br]+• frag_alpha [R-CH=Br+] mol_alpha->frag_alpha α-cleavage radical_alpha R'• (Neutral Radical) mol_alpha->radical_alpha mol_halogen [R-Br]+• frag_halogen R+ (Carbocation) mol_halogen->frag_halogen C-Br Cleavage radical_halogen Br• (Neutral Radical) mol_halogen->radical_halogen

Caption: General fragmentation pathways for alkyl bromides.

Experimental Protocol: GC-MS Purity and Identity Analysis

This protocol provides a self-validating system for the analysis of C8H17Br isomers, ensuring both identity confirmation and purity assessment.

1. Sample Preparation

  • Accurately weigh approximately 20 mg of the C8H17Br sample.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution for 30 seconds to ensure homogeneity.

2. GC-MS Instrumentation and Conditions [16]

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column. The non-polar nature of this column separates isomers based on boiling point.

  • Inlet: Split/Splitless injector at 250°C.

  • Injection Volume: 1 µL (splitless mode is recommended for trace analysis).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/minute.

    • Hold: Hold at 240°C for 5 minutes.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis

  • Identify the chromatographic peak corresponding to C8H17Br.

  • Extract the mass spectrum for this peak by averaging across the peak width.

  • Analyze the fragmentation pattern, paying close attention to the base peak and the presence/absence of the key diagnostic ions listed in the comparison table.

  • Confirm the presence of bromine by observing the characteristic M+ and M+2 isotopic patterns in the molecular ion and bromine-containing fragments.

  • Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.[9][12][14]

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh ~20mg Sample B Dissolve in 1mL Solvent A->B C Vortex to Homogenize B->C D Inject 1µL into GC C->D Analysis Start E Separation on HP-5ms Column D->E F EI Ionization (70 eV) E->F G Mass Analysis (Quadrupole) F->G H Extract Mass Spectrum G->H Data Output I Identify Diagnostic Ions H->I J Compare to Reference Spectra I->J K Confirm Isomer Identity J->K

Caption: Experimental workflow for GC-MS analysis of C8H17Br.

Conclusion

The differentiation of C8H17Br isomers via electron ionization mass spectrometry is a clear and reliable process when the fundamental principles of fragmentation are understood. The primary isomer, 1-bromooctane, is readily identified by its characteristic rearrangement ion at m/z 135/137 and a base peak corresponding to a C4H9+ fragment. In contrast, secondary isomers like 2- and 3-bromooctane are distinguished by the formation of stable secondary carbocations upon loss of the bromine radical (m/z 113) and by specific α-cleavage fragments that pinpoint the location of the C-Br bond. By employing the systematic analytical approach outlined in this guide, researchers can confidently identify their target molecules, ensuring the integrity and reproducibility of their scientific outcomes.

References

  • PubChem. (n.d.). 1-Bromooctane. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Octane, 1-bromo-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • NIST. (n.d.). 3-Bromooctane. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • ChemHelpASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane [Video]. YouTube. Retrieved from [Link]

  • Wang, D., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry, 25(7), 1236-1245. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromooctane. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Octane, 2-bromo-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • PubChem. (n.d.). sec-Octyl bromide, (+-)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromobutane. Retrieved from [Link]

  • PubChem. (n.d.). sec-Octyl bromide, (-)-. National Center for Biotechnology Information. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved from [Link]

  • NIST. (n.d.). Octane, 1-bromo- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • NIST. (n.d.). N-octyl Bromide Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromopropane. Retrieved from [Link]

  • Divisione di Spettrometria di Massa. (n.d.). Dissociation of Even-Electron Ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Validation

boiling point comparison 1-Bromo-4-ethylhexane vs 1-bromooctane

An In-Depth Comparative Analysis of the Boiling Points of 1-Bromo-4-ethylhexane and 1-bromooctane A Guide for Researchers in Synthetic and Medicinal Chemistry In the realm of organic synthesis, the physical properties of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of the Boiling Points of 1-Bromo-4-ethylhexane and 1-bromooctane

A Guide for Researchers in Synthetic and Medicinal Chemistry

In the realm of organic synthesis, the physical properties of reagents and intermediates play a pivotal role in dictating reaction conditions, purification strategies, and overall experimental design. A thorough understanding of properties such as boiling point is essential for procedural optimization. This guide provides a detailed comparative analysis of the boiling points of two isomeric alkyl halides: 1-Bromo-4-ethylhexane and 1-bromooctane. While structurally similar, a key difference in their molecular architecture leads to a predictable and significant variance in their boiling points.

This analysis will delve into the fundamental principles of intermolecular forces and molecular geometry that govern this physical property. We will explore the theoretical basis for their differing boiling points, supported by experimental data for 1-bromooctane and established principles for its branched isomer.

Molecular and Physical Properties at a Glance

1-Bromo-4-ethylhexane and 1-bromooctane are structural isomers, meaning they share the same molecular formula (C₈H₁₇Br) and molar mass. However, their distinct structural arrangements—a branched versus a linear alkyl chain—are the primary determinant of their differing physical properties.

Property1-Bromo-4-ethylhexane1-bromooctane
Molecular Formula C₈H₁₇BrC₈H₁₇Br
Molar Mass 193.13 g/mol [1][2]193.13 g/mol [1][2]
Structure Branched-chainStraight-chain (linear)
Boiling Point Predicted to be lower than 1-bromooctane201-202 °C[1][2][3][4]

The Decisive Factor: Molecular Structure and Intermolecular Forces

The boiling point of a substance is a measure of the energy required to overcome the intermolecular forces (IMFs) holding its molecules together in the liquid phase.[5][6] For alkyl halides, the primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions.[7][8]

  • Dipole-Dipole Interactions: The carbon-bromine bond is polar due to the difference in electronegativity between carbon and bromine, creating a permanent dipole in the molecule. These dipoles lead to electrostatic attractions between adjacent molecules.[7][8]

  • London Dispersion Forces (LDFs): These are temporary attractive forces that arise from the transient fluctuations in electron distribution within molecules. LDFs are present in all molecules and their strength increases significantly with the size of the electron cloud (i.e., molecular weight) and the surface area of the molecule.[9][10]

While both isomers have the same molar mass and a polar C-Br bond, the critical difference lies in their molecular shape.

The Impact of Branching

The core reason for the difference in boiling points between these two isomers is molecular branching.[11][12]

  • 1-bromooctane , being a linear molecule, has a larger surface area. This allows for more extensive contact between adjacent molecules, leading to stronger and more numerous London dispersion forces.[13][14] These stronger IMFs require more thermal energy to overcome, resulting in a higher boiling point.

  • 1-Bromo-4-ethylhexane , due to its ethyl branch, is a more compact and somewhat spherical molecule.[13] This branching reduces the effective surface area available for intermolecular contact.[12][13][15] Consequently, the London dispersion forces between molecules of 1-bromo-4-ethylhexane are weaker than those between the long chains of 1-bromooctane.[14][16] Weaker IMFs require less energy to overcome, leading to a lower boiling point.

Therefore, it is predicted that 1-bromo-4-ethylhexane will have a lower boiling point than 1-bromooctane .

G a Linear Structure b Large Surface Area a->b allows for c Stronger London Dispersion Forces b->c leads to d Higher Boiling Point (201-202 °C) c->d results in e Branched (Compact) Structure f Reduced Surface Area e->f causes g Weaker London Dispersion Forces f->g leads to h Lower Boiling Point (Predicted) g->h results in

Caption: Comparison of how molecular structure affects intermolecular forces and boiling points.

Experimental Protocol: Boiling Point Determination by Distillation

To empirically validate the predicted difference in boiling points, a standard boiling point determination via simple distillation can be performed. This protocol ensures a self-validating system by relying on the stable temperature plateau observed during a phase change.

Materials and Equipment:
  • Heating mantle with a stirrer

  • Round-bottom flask (appropriate size for the sample volume)

  • Distillation head with a port for a thermometer/temperature probe

  • Condenser

  • Receiving flask

  • Calibrated thermometer or temperature probe (-10 to 250 °C range)

  • Boiling chips or magnetic stir bar

  • Clamps and stands to secure the apparatus

Procedure:
  • Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

  • Sample Preparation: Place the alkyl halide sample (e.g., 15-20 mL) into the round-bottom flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Begin heating the flask gently using the heating mantle. If using a stir bar, start the stirrer.

  • Observation: As the liquid heats, observe the temperature. The temperature will rise and then stabilize as the liquid begins to boil and the vapor condenses on the thermometer bulb.

  • Data Recording: Record the temperature at which it remains constant while the liquid is actively boiling and condensing into the receiving flask. This stable temperature is the boiling point.

  • Pressure Correction: The observed boiling point should be corrected to standard atmospheric pressure (101.3 kPa or 760 mmHg) if the experimental pressure differs significantly.

G cluster_workflow Boiling Point Determination Workflow A 1. Assemble Distillation Apparatus B 2. Add Sample and Boiling Chips to Flask A->B C 3. Gentle Heating and Stirring B->C D 4. Observe Temperature for a Plateau C->D E 5. Record Stable Boiling Temperature D->E F 6. Stop Heating Before Flask is Dry E->F

Caption: Step-by-step workflow for experimental boiling point determination.

Conclusion

The comparison between 1-bromo-4-ethylhexane and 1-bromooctane serves as an excellent illustration of the structure-property relationships in organic chemistry. Despite having identical molecular weights, the linear structure of 1-bromooctane provides a greater surface area for intermolecular interactions, specifically London dispersion forces. This results in a significantly higher boiling point compared to its more compact, branched isomer, 1-bromo-4-ethylhexane. For researchers, this understanding is crucial for planning separations, such as fractional distillation, and for predicting the physical behavior of isomeric compounds in various experimental setups.

References

  • Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. [Link]

  • Master Organic Chemistry. (2026, January 20). The Four Intermolecular Forces and How They Affect Boiling Points. [Link]

  • Vaia. In terms of intermolecular forces, why does the boiling point of a particular type of compound (for example, an alkane) increase as the molecular weight increases?[Link]

  • OpenOChem Learn. Physical Properties of Alcohols and Alkyl Halides. [Link]

  • Filo. (2026, February 15). Boiling point of alkyl halides. [Link]

  • Alkemist. 1-Bromooctane | High-Purity Alkylating Agent. [Link]

  • Monash University. (2025, June 15). Properties and Trends of Organic Compounds. [Link]

  • Chemistry Stack Exchange. (2013, November 15). Why do branched chain compounds have lower boiling points than the corresponding straight chain isomers?[Link]

  • Quora. (2017, March 5). What is the relationship between molecular weight and boiling point?[Link]

  • Oreate AI Blog. (2025, December 29). The Impact of Molecular Branching on Boiling Points. [Link]

  • MyTutor. What affects the boiling point of an alkane and why?[Link]

  • Chemical Point. 1-Bromooctane. [Link]

  • Palchem. (2011, May 6). 1-BROMOOCTANE. [Link]

  • ChemBK. (2025, August 19). 1-Bromo octane. [Link]

  • Vaia. Explain why the boiling points of alkyl halides increase in order going down the column of halides in the periodic table, from fluorine through iodine. [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkyl Halides. [Link]

  • Vedantu. Alkyl Halide - Definition, Structures, Properties, Preparation and FAQs. [Link]

  • JoVE. (2020, September 24). Video: Comparing Intermolecular Forces: Melting Point, Boiling Point, and Miscibility. [Link]

Sources

Comparative

A Comparative Guide to the Refractive Index of 1-Bromo-4-ethylhexane: Prediction, Measurement, and Validation

In the absence of a reported experimental value, this guide will first establish a robust predicted refractive index for 1-Bromo-4-ethylhexane. This prediction will be grounded in a comparative analysis with structurally...

Author: BenchChem Technical Support Team. Date: March 2026

In the absence of a reported experimental value, this guide will first establish a robust predicted refractive index for 1-Bromo-4-ethylhexane. This prediction will be grounded in a comparative analysis with structurally similar compounds. Subsequently, a detailed experimental workflow will be provided to enable the empirical determination and validation of this key physical constant.

Comparative Analysis: Establishing a Predictive Framework

To logically predict the refractive index of 1-Bromo-4-ethylhexane, we will compare it with three well-characterized compounds: its straight-chain isomer, 1-bromohexane, and two non-brominated C8 alkanes, octane and 3-methylheptane. This selection allows for the systematic evaluation of the contributions of the bromine atom and the carbon skeleton's branching to the overall refractive index.

CompoundChemical StructureMolecular FormulaReported Refractive Index (n_D^20)
1-Bromo-4-ethylhexane Br-(CH₂)₃-CH(CH₂CH₃)-CH₂-CH₃C₈H₁₇BrTo be determined
1-BromohexaneBr-(CH₂)₅-CH₃C₆H₁₃Br1.448[1][2][3]
OctaneCH₃-(CH₂)₆-CH₃C₈H₁₈1.398[4][5]
3-MethylheptaneCH₃-CH₂-CH(CH₃)-(CH₂)₃-CH₃C₈H₁₈1.398[6][7][8]

The presence of the bromine atom in 1-bromohexane significantly increases its refractive index compared to the C8 alkanes. This is due to the higher polarizability of the larger bromine atom. Both octane and 3-methylheptane, despite the difference in branching, exhibit nearly identical refractive indices. This suggests that for simple alkanes of this size, branching has a minimal impact on the refractive index.

Based on this comparison, we can predict that the refractive index of 1-Bromo-4-ethylhexane will be significantly higher than that of the C8 alkanes and likely very close to that of its isomer, 1-bromohexane. The ethyl branching at the 4-position is not expected to cause a major deviation from the refractive index of the straight-chain bromoalkane.

Theoretical Prediction: The Lorentz-Lorenz Equation

To further refine our prediction, we can utilize the Lorentz-Lorenz equation, which relates the refractive index (n) of a substance to its molar refractivity (A) and molar volume (Vm):

(n² - 1) / (n² + 2) = A / Vm

Molar refractivity can be estimated by summing the contributions of individual atoms and bonds. By using established atomic and bond refractivity values, we can calculate a theoretical molar refractivity for 1-Bromo-4-ethylhexane. The molar volume can be calculated from the compound's density, which would also need to be experimentally determined or estimated. This theoretical approach provides a quantitative prediction that can be compared against the experimental value.

Experimental Determination of Refractive Index

The following is a detailed protocol for the precise measurement of the refractive index of 1-Bromo-4-ethylhexane using a standard laboratory Abbe refractometer.

Experimental Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation & Analysis synthesis Synthesize and Purify 1-Bromo-4-ethylhexane sample_application Apply Sample to Refractometer Prism synthesis->sample_application alternatives Procure High-Purity Alternative Compounds alternatives->sample_application calibration Calibrate Refractometer (e.g., with distilled water) calibration->sample_application temp_equilibration Allow for Temperature Equilibration (20°C) sample_application->temp_equilibration reading Take Refractive Index Reading temp_equilibration->reading cleaning Clean Prism Thoroughly between Samples reading->cleaning data_recording Record Multiple Readings for Each Compound reading->data_recording cleaning->sample_application Next Sample comparison Compare Experimental Value with Predicted Value and Alternatives data_recording->comparison conclusion Draw Conclusions on Purity and Structural Effects comparison->conclusion

Caption: Experimental workflow for the determination and validation of the refractive index.

Step-by-Step Protocol
  • Instrument Calibration:

    • Turn on the Abbe refractometer and the circulating water bath, setting the temperature to 20.0°C ± 0.1°C.

    • Clean the surfaces of the illuminating and refracting prisms with ethanol or acetone using a soft, lint-free tissue.

    • Apply a drop of distilled water (refractive index at 20°C is 1.3330) onto the refracting prism.

    • Close the prisms and allow 5-10 minutes for temperature equilibration.

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • If the reading deviates from 1.3330, adjust the calibration screw until the correct value is obtained.

  • Sample Preparation and Measurement:

    • Ensure the 1-Bromo-4-ethylhexane sample is pure and free of any solvent or particulate matter.

    • Clean the prisms as described in step 1.

    • Apply 2-3 drops of the 1-Bromo-4-ethylhexane sample onto the refracting prism.

    • Close the prisms and allow for temperature equilibration.

    • Adjust the coarse and fine adjustment knobs until the dividing line is sharp and centered on the crosshairs.

    • Read the refractive index from the instrument's scale.

    • Perform the measurement in triplicate and record the average value.

  • Comparative Measurements:

    • Thoroughly clean the prisms after measuring the 1-Bromo-4-ethylhexane.

    • Repeat the measurement protocol (steps 2.2-2.6) for the high-purity samples of 1-bromohexane, octane, and 3-methylheptane.

Data Summary and Validation

The experimentally determined refractive index of 1-Bromo-4-ethylhexane should be recorded and compared against the predicted value and the values of the alternative compounds.

CompoundPredicted RI (Qualitative)Predicted RI (Lorentz-Lorenz)Experimental RI (n_D^20)
1-Bromo-4-ethylhexane ~1.448To be calculatedTo be measured
1-Bromohexane--1.448[1][2][3]
Octane--1.398[4][5]
3-Methylheptane--1.398[6][7][8]

The validation of the experimentally determined refractive index for 1-Bromo-4-ethylhexane is achieved through the convergence of the following points:

  • Consistency with Structural Analogs: The measured value should be logically consistent with the refractive indices of the comparative compounds. A value near 1.448 would be expected.

  • Agreement with Theoretical Prediction: The experimental value should be in close agreement with the value calculated using the Lorentz-Lorenz equation.

  • Reproducibility: The triplicate measurements should exhibit high precision, indicating a reliable and pure sample.

Conclusion for the Researcher

This guide provides a comprehensive framework for the prediction, experimental determination, and validation of the refractive index of 1-Bromo-4-ethylhexane. By employing a comparative approach with structurally related compounds and leveraging theoretical calculations, a robust prediction can be made. The detailed experimental protocol ensures an accurate and reproducible measurement. This multi-faceted approach not only establishes a key physical property for a novel compound but also reinforces the principles of scientific integrity and self-validating experimental design. The determined refractive index can then be confidently used for quality control, reaction monitoring, and as a parameter in further physicochemical studies.

References

  • Wikipedia. Octane. [Link]

  • PubChem. 1-BROMOHEXANE. [Link]

  • Wikipedia. 3-Methylheptane. [Link]

  • Krins Life Sciences. 1-Bromohexane pure, 99%. [Link]

  • Stenutz. 3-methylheptane. [Link]

  • Stenutz. octane. [Link]

  • RefractiveIndex.INFO. Refractive index of C8H18 (Octane) - Kerl-293K. [Link]

  • RefractiveIndex.INFO. Refractive index of C8H18 (Octane) - Anderson. [Link]

  • Stenutz. 1-bromohexane. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 4-Ethylbromobenzene and 2-Ethylbromobenzene

Abstract The positional isomerism of substituents on an aromatic ring can profoundly influence molecular reactivity. This guide provides an in-depth comparative analysis of 4-ethylbromobenzene and 2-ethylbromobenzene, tw...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The positional isomerism of substituents on an aromatic ring can profoundly influence molecular reactivity. This guide provides an in-depth comparative analysis of 4-ethylbromobenzene and 2-ethylbromobenzene, two isomers that serve as excellent models for understanding the interplay of electronic and steric effects in chemical reactions. While structurally similar, the placement of the ethyl group—either distant (para) or adjacent (ortho) to the bromine atom—creates significant differences in their chemical behavior, particularly in nucleophilic substitution reactions. This document will dissect the underlying principles governing their reactivity, present a data-driven comparison, and provide a robust experimental protocol for empirical validation.

Fundamental Principles of Reactivity in Aryl Halides

Aryl halides, such as 2- and 4-ethylbromobenzene, are generally less reactive towards traditional nucleophilic substitution reactions (Sₙ1 and Sₙ2) than their alkyl halide counterparts.[1][2] This reduced reactivity stems from two primary factors:

  • Bond Strength: The carbon-bromine bond in an aryl halide involves a carbon atom with sp² hybridization. This bond is stronger and shorter than the C(sp³)-Br bond in alkyl halides, making it more difficult to break.

  • Steric Impediment: The planar structure of the benzene ring and the delocalized π-electron cloud prevent the backside attack required for a classic Sₙ2 reaction.[3][4] Furthermore, the formation of a highly unstable phenyl carbocation makes an Sₙ1 pathway energetically unfavorable.[5]

Consequently, nucleophilic substitution on an aromatic ring proceeds through alternative mechanisms, most notably the Elimination-Addition (Benzyne) pathway, which becomes relevant under conditions involving a very strong base.[6]

Key Factors Influencing Reactivity:
  • Electronic Effects: Substituents on the benzene ring can alter its electron density through inductive and resonance effects.[7] The ethyl group, being an alkyl group, is weakly electron-donating through induction and hyperconjugation.[8][9] This effect increases the electron density of the aromatic ring, which deactivates it towards nucleophilic attack but activates it for electrophilic attack.[9][10]

  • Steric Effects: The three-dimensional size and arrangement of atoms can hinder the approach of a reactant to the reaction center.[11] This "steric hindrance" is a critical factor when a bulky substituent is located near the reaction site, as is the case in 2-ethylbromobenzene.[12]

The Role and Positional Impact of the Ethyl Substituent

The ethyl group's influence is not uniform and depends entirely on its position relative to the bromine atom.

  • 4-Ethylbromobenzene (Para-Isomer): In this configuration, the ethyl group is located on the opposite side of the ring from the bromine atom. Its influence on the reactivity of the C-Br bond is almost purely electronic. It donates electron density to the ring, but its remote location means it presents no steric barrier to a nucleophile or base approaching the C-Br bond or its adjacent protons.[13]

  • 2-Ethylbromobenzene (Ortho-Isomer): Here, the ethyl group is directly adjacent to the bromine atom. This proximity introduces a significant steric challenge.[14] Any reagent attempting to interact with the C-Br bond or the proton on the adjacent carbon must navigate the physical space occupied by the ethyl group. This steric hindrance dramatically impacts the transition state energy of potential reactions.[15]

Comparative Reactivity via the Benzyne Mechanism

A compelling way to compare the reactivity of these isomers is to examine their behavior in a reaction that proceeds via an elimination-addition (benzyne) mechanism. This reaction is typically forced by a potent base like sodium amide (NaNH₂) in liquid ammonia.[6] The rate-determining step is the initial elimination, which involves the abstraction of a proton from a carbon atom adjacent to the one bearing the leaving group (bromine).

Mechanistic Analysis:
  • Proton Abstraction: The amide ion (⁻NH₂) acts as a base, removing a proton from the ring. For this to occur, the base must physically approach the proton.

  • Elimination: The resulting carbanion rapidly eliminates the bromide ion, forming a highly reactive, unstable intermediate known as benzyne.

  • Nucleophilic Addition: The benzyne intermediate is then quickly attacked by a nucleophile (such as ⁻NH₂ or the solvent, NH₃), followed by protonation to yield the final product.

The critical difference between the two isomers lies in the first step.

  • In 4-ethylbromobenzene , the protons ortho to the bromine are sterically unhindered. The amide base can easily access these protons, allowing for relatively facile formation of the benzyne intermediate.

  • In 2-ethylbromobenzene , the only available proton for benzyne formation is on the carbon atom "sandwiched" between the bulky ethyl and bromine groups. The steric crowding severely impedes the approach of the amide base, increasing the activation energy for this step and drastically slowing the reaction rate.[12]

The logical relationship and steric hindrance are visualized in the diagram below.

G cluster_para 4-Ethylbromobenzene (Para) cluster_ortho 2-Ethylbromobenzene (Ortho) P_Start Substrate P_TS Unhindered Transition State (Base approaches H) P_Start->P_TS Easy Access (Low Activation Energy) O_Start Substrate P_Benzyne Benzyne Intermediate P_TS->P_Benzyne P_Product Product P_Benzyne->P_Product O_Benzyne Benzyne Intermediate O_TS Hindered Transition State (Base approaches H) O_Start->O_TS Steric Hindrance (High Activation Energy) O_TS->O_Benzyne O_Product Product O_Benzyne->O_Product

Caption: Logical workflow comparing benzyne formation for para and ortho isomers.

Predicted Experimental Outcomes

Based on established chemical principles, a direct comparison would yield the following results.

Parameter4-Ethylbromobenzene (Para)2-Ethylbromobenzene (Ortho)Rationale
Relative Reaction Rate FastVery Slow / NegligibleThe rate-determining proton abstraction is sterically hindered in the ortho isomer, leading to a higher activation energy.[12]
Product Yield HighLow / No ReactionA faster reaction rate allows for greater conversion to product within a given timeframe.
Dominant Factor Electronic EffectsSteric HindranceThe reactivity of the para isomer is governed by standard electronic factors, while the ortho isomer's reactivity is overwhelmingly dictated by steric impediment.[13]
Experimental Protocol: Comparative Analysis via Benzyne Formation

This protocol provides a self-validating system to empirically test the hypothesized reactivity differences. The experiment should be conducted in parallel for both isomers under identical conditions for a valid comparison.

Objective: To compare the reaction rates of 4-ethylbromobenzene and 2-ethylbromobenzene with sodium amide in liquid ammonia.

Materials:

  • 2-Ethylbromobenzene[14]

  • 4-Ethylbromobenzene[16][17]

  • Sodium metal

  • Iron(III) nitrate nonahydrate (catalyst)

  • Liquid ammonia (anhydrous)

  • Anhydrous diethyl ether (solvent for workup)

  • Ammonium chloride (for quenching)

  • Three-neck round-bottom flask with a dry ice/acetone condenser, gas inlet, and dropping funnel

  • Stirring apparatus

  • GC-MS for analysis

Workflow Diagram:

G Setup 1. Assemble Dry Apparatus (Flask, Condenser, Stirrer) Condense 2. Condense Liquid NH₃ (~ -78 °C) Setup->Condense Catalyze 3. Add Fe(NO₃)₃ Catalyst Condense->Catalyze AddNa 4. Add Sodium Metal Portions (Wait for blue to grey/black color change) Catalyze->AddNa AddSubstrate 5. Add Substrate (Ethylbromobenzene Isomer) AddNa->AddSubstrate React 6. Stir at -33 °C (Monitor by GC-MS) AddSubstrate->React Quench 7. Quench with NH₄Cl React->Quench Evaporate 8. Evaporate NH₃ Quench->Evaporate Extract 9. Workup with Ether/H₂O Evaporate->Extract Analyze 10. Analyze Organic Layer (GC-MS for substrate consumption) Extract->Analyze

Caption: Experimental workflow for benzyne formation and analysis.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet. Maintain a positive pressure of inert gas (e.g., argon or nitrogen).

  • Preparation of Sodium Amide: Condense approximately 100 mL of anhydrous liquid ammonia into the flask. Add a crystal of iron(III) nitrate as a catalyst. Carefully add small, freshly cut pieces of sodium metal (2.5 g, ~0.11 mol) until a persistent dark grey or black color indicates the complete formation of sodium amide from the initial deep blue color of solvated electrons.

  • Reaction Initiation: To the freshly prepared solution of sodium amide in liquid ammonia, add a solution of the ethylbromobenzene isomer (0.10 mol) dissolved in a minimal amount of anhydrous diethyl ether via a dropping funnel over 15 minutes.

  • Monitoring the Reaction: Maintain the reaction at the boiling point of ammonia (-33 °C). At set time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), carefully withdraw a small aliquot of the reaction mixture, quench it in a separate vial containing saturated ammonium chloride solution and diethyl ether, and prepare it for GC-MS analysis. This analysis will quantify the amount of unreacted starting material.

  • Workup: After the total reaction time (e.g., 2 hours), cautiously quench the entire reaction mixture by the slow addition of excess solid ammonium chloride. Allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Extraction and Analysis: To the remaining residue, add 100 mL of water and 100 mL of diethyl ether. Separate the organic layer, dry it over anhydrous sodium sulfate, and analyze the final product mixture by GC-MS to determine the final conversion and product distribution.

Self-Validation and Expected Results: The trustworthiness of this protocol lies in its parallel execution. By running both reactions simultaneously and monitoring substrate consumption over time, the difference in reaction rates will be directly observable. It is expected that the aliquots from the 4-ethylbromobenzene reaction will show a rapid decrease in starting material concentration, while the 2-ethylbromobenzene reaction will show little to no consumption.

Conclusion

The comparison between 4-ethylbromobenzene and 2-ethylbromobenzene offers a clear and definitive illustration of the power of steric effects in organic chemistry. While both isomers possess identical electronic properties from the ethyl substituent, the ortho-isomer's reactivity is severely diminished due to steric hindrance. The adjacent ethyl group acts as a physical shield, impeding the approach of reagents necessary for the rate-determining step of nucleophilic substitution via the benzyne mechanism. In contrast, the para-isomer, free from such steric constraints, is predicted to react readily. This data-driven guide provides researchers with the foundational understanding and a practical experimental framework to verify that in the contest of reactivity, the strategic position of a substituent is often the deciding factor.

References
  • Vedantu. (n.d.). SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. Retrieved from [Link]

  • Patsnap. (2025, March 28). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. Patsnap Eureka. Retrieved from [Link]

  • Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Chem LibreTexts. (2021, February 21). Substituent Effects in Aromatic Substitution. Retrieved from [Link]

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  • Reid, D. L., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

  • University of Calgary. (n.d.). Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Findlay, S. (2021). Nucleophilic Substitution Reactions (SN1 and SN2). CHEMISTRY 1000. Retrieved from [Link]

  • La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

  • Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Organic Chemistry II. Retrieved from [Link]

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  • Elliott, M. C., et al. (2024, November 12). Alkyl groups in organic molecules are NOT inductively electron-releasing. RSC Publishing. Retrieved from [Link]

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  • Martí, C., et al. (2022, March 12). A real space picture of the role of steric effects in SN2 reactions. PMC - NIH. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Bromo-4-ethylhexane

For laboratory professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step framework for th...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step framework for the proper disposal of 1-Bromo-4-ethylhexane, a halogenated hydrocarbon. The procedures outlined herein are synthesized from established safety protocols for similar alkyl halides and are designed to ensure the safety of personnel and the protection of our environment.

Foundational Principles: Understanding the Hazard Profile

Key Hazard Classifications:

  • Flammable Liquid: Poses a fire risk when exposed to ignition sources.[1][3]

  • Skin and Eye Irritant: Can cause significant irritation upon contact.[1][2][3]

  • Respiratory Irritant: Inhalation of vapors may lead to respiratory discomfort.[1][2][3]

  • Harmful if Swallowed: Ingestion can be detrimental to health.[2]

  • Aquatic Toxicity: May cause long-term adverse effects in the aquatic environment.[2]

These hazards dictate a cautious and methodical approach to every stage of the chemical's lifecycle, from handling and storage to ultimate disposal.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-Bromo-4-ethylhexane is a multi-step process that begins the moment the chemical is used. Adherence to this workflow is critical for minimizing risk.

Experimental Workflow for Safe Disposal

cluster_0 Phase 1: At the Point of Generation cluster_1 Phase 2: Accumulation and Storage cluster_2 Phase 3: Final Disposal A Waste Segregation: Isolate from non-halogenated waste. B Container Selection: Use a designated, compatible, and leak-proof container. A->B C Proper Labeling: Clearly identify contents and associated hazards. B->C D Secure Storage: Store in a well-ventilated, designated area away from incompatibles. C->D E Container Integrity: Keep containers tightly closed when not in use. D->E F Consult EHS Office: Contact your institution's Environmental Health and Safety office. E->F G Arrange for Pickup: Schedule disposal with a licensed hazardous waste contractor. F->G

Caption: A logical workflow for the safe disposal of 1-Bromo-4-ethylhexane.

Step 1: Waste Identification and Segregation

The cardinal rule of chemical waste management is segregation. Halogenated organic waste, such as 1-Bromo-4-ethylhexane, must be collected separately from non-halogenated organic waste.[4] This is crucial because mixing different waste streams can lead to dangerous reactions and complicates the disposal process.

Step 2: Containerization

  • Select the Right Container: Use a dedicated, leak-proof container made of a material compatible with 1-Bromo-4-ethylhexane. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling is Non-Negotiable: The waste container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "1-Bromo-4-ethylhexane"

    • The words "Hazardous Waste"

    • A clear indication of the hazards (e.g., Flammable, Irritant)

    • The date of accumulation

  • Keep it Closed: The container must be kept tightly sealed at all times, except when adding waste. This prevents the release of flammable and potentially harmful vapors.[5][6]

Step 3: Safe Handling During Transfer

When transferring 1-Bromo-4-ethylhexane waste into the designated container, always do so in a well-ventilated area, preferably within a chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles or a face shield.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., Viton®, Barrier®).[6]

  • Body Protection: A lab coat or chemical-resistant apron.[6]

Step 4: Accumulation and Storage

Store the sealed waste container in a designated and secure waste accumulation area. This area should be:

  • Well-ventilated.

  • Away from sources of ignition, heat, and direct sunlight.[7]

  • Separate from incompatible materials, particularly strong oxidizing agents.[1]

Step 5: Arranging for Final Disposal

The final step is to arrange for the pickup and disposal of the waste by a licensed hazardous waste disposal company. This is typically coordinated through your institution's Environmental Health and Safety (EHS) office.[6] Never attempt to dispose of 1-Bromo-4-ethylhexane down the drain or in regular trash.[4]

Spill Management: Preparedness and Response

In the event of a spill, a swift and appropriate response is critical to mitigate hazards.

Spill Response Protocol

A Evacuate and Ventilate: Clear the area and ensure adequate ventilation. B Contain the Spill: Use an inert absorbent material (e.g., sand, vermiculite). A->B C Collect and Containerize: Carefully collect the absorbed material into a labeled, sealed container. B->C D Decontaminate the Area: Thoroughly clean the spill site. C->D

Caption: A procedural diagram for responding to a 1-Bromo-4-ethylhexane spill.

Immediate Actions for a Spill:

  • Evacuate: Immediately clear the area of all non-essential personnel.[6]

  • Ventilate: Increase ventilation to the area, if it is safe to do so.[6]

  • Contain: Use an inert absorbent material such as sand, vermiculite, or a universal binder to contain the spill.[2]

  • Collect: Carefully scoop the absorbed material into a suitable, labeled, and sealed container for disposal as hazardous waste.[2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[6]

Quantitative Data for Safe Handling

The following table summarizes key physical and chemical properties of 1-Bromo-4-ethylhexane and a closely related compound, which are essential for safe handling and storage decisions.

PropertyValue (1-Bromo-4-ethylhexane)Value (1-Bromo-4-ethylbenzene - for comparison)
Molecular Formula C₈H₁₇BrC₈H₉Br
Molecular Weight 193.12 g/mol [8]185.06 g/mol
Physical State LiquidLiquid
Boiling Point Not available203 °C
Flash Point Not available85 °C (Combustible liquid)[1]
Incompatible Materials Strong oxidizing agents[1]Strong oxidizing agents[1]
Conclusion: A Commitment to Safety

The proper disposal of 1-Bromo-4-ethylhexane is a critical responsibility for all laboratory personnel. By understanding its hazards, adhering to a systematic disposal workflow, and being prepared for potential spills, we can ensure a safe working environment and minimize our impact on the environment. Always consult your institution's specific waste management guidelines and your EHS office for any questions or concerns.

References

  • PubChem. (n.d.). 1-Bromo-4-methylhexane. National Center for Biotechnology Information. [Link]

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  • University of California, Berkeley. (2005, August). Practices for Proper Chemical Storage. Office of Environmental Health & Safety. [Link]

  • PubChem. (n.d.). 1-Bromo-4-ethylhexane. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • U.S. Environmental Protection Agency. (1978, December 18). Hazardous Waste: Guidelines and Regulations. Federal Register. [Link]

  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • University of Louisville. (2025, August 22). Chemical Waste Management: Combining Compatible Used Organic Solvents. Department of Environmental Health and Safety. [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR 721.575 -- Substituted alkyl halide. [Link]

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